Product packaging for NCT02(Cat. No.:CAS No. 790245-61-3)

NCT02

Cat. No.: B2525487
CAS No.: 790245-61-3
M. Wt: 312.4 g/mol
InChI Key: IELCYEUTXLYDOV-UHFFFAOYSA-N
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Description

NCT02 is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O2S B2525487 NCT02 CAS No. 790245-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELCYEUTXLYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790245-61-3
Record name 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a proposed synthetic pathway for 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves the coupling of two key intermediates: 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid and 2-amino-5-methyl-1,3-thiazole. The procedure outlined below is based on established amide bond formation methodologies, providing a robust framework for its synthesis.

Quantitative Data of Key Reactants

The following table summarizes the key reactants and reagents for the proposed synthesis, along with their relevant quantitative data.

Compound NameRoleCAS NumberMolecular FormulaMolar Mass ( g/mol )Proposed Stoichiometric Ratio
2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acidCarboxylic Acid730951-34-5C₁₃H₁₂O₃216.231.0 eq
2-Amino-5-methyl-1,3-thiazoleAmine7336-63-2C₄H₆N₂S114.171.1 eq
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)Coupling Reagent25952-53-8C₈H₁₇N₃·HCl191.701.2 eq
1-Hydroxybenzotriazole (HOBt)Coupling Additive2592-95-2C₆H₅N₃O135.131.2 eq
N,N-Diisopropylethylamine (DIPEA)Base7087-68-5C₈H₁₉N129.242.5 eq
N,N-Dimethylformamide (DMF)Solvent68-12-2C₃H₇NO73.09-

Experimental Protocol: Amide Coupling Reaction

This protocol details the step-by-step methodology for the synthesis of the target compound via an EDCI/HOBt mediated amide coupling reaction.

1. Reagent Preparation:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add 2-amino-5-methyl-1,3-thiazole (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

2. Reaction Initiation and Monitoring:

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

3. Work-up and Extraction:

  • Upon completion of the reaction, pour the mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.[1]

5. Characterization:

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for the target compound.

Synthesis_Workflow IndenoAcid 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid Coupling Amide Coupling IndenoAcid->Coupling AminoThiazole 2-Amino-5-methyl-1,3-thiazole AminoThiazole->Coupling Product 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N- (5-methyl-1,3-thiazol-2-yl)acetamide Coupling->Product Reagents EDCI, HOBt, DIPEA DMF, 0°C to rt Reagents->Coupling

Caption: Proposed synthesis of the target acetamide via carbodiimide-mediated amide coupling.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the proposed synthesis and potential biological relevance of the novel compound 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Due to the absence of published experimental data for this specific molecule, this document outlines a feasible synthetic pathway, provides detailed experimental protocols for analogous reactions, and presents representative spectroscopic data from structurally similar compounds to serve as a reference for characterization. Additionally, a potential signaling pathway relevant to the indenofuran core's known anticancer activities is discussed and visualized.

Proposed Synthesis

The synthesis of the target compound can be logically approached through a convergent synthesis strategy, culminating in an amide bond formation between two key intermediates: 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1) and 2-amino-5-methyl-1,3-thiazole (2) .

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnection at the amide linkage, leading back to the carboxylic acid and amine precursors.

G target 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide precursors 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid (1) + 2-amino-5-methyl-1,3-thiazole (2) target->precursors Amide Disconnection

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of the precursors and the final amide coupling reaction. These protocols are based on established chemical methodologies for similar transformations.

Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1)

The synthesis of the indenofuran acetic acid core can be achieved starting from a suitable indanone precursor, followed by the construction of the furan ring and subsequent elaboration to the acetic acid side chain. While a specific protocol for this exact molecule is not available, a general approach is outlined below.

Protocol:

  • Indanone Precursor: Start with a commercially available or synthesized indanone derivative.

  • Furan Ring Formation: A common method for constructing a furan ring onto an existing ketone is the Paal-Knorr furan synthesis or related cyclization reactions. This would typically involve the reaction of the indanone with a 1,4-dicarbonyl compound or its equivalent.

  • Introduction of the Acetic Acid Moiety: The acetic acid side chain can be introduced at the 3-position of the furan ring through various methods, such as Vilsmeier-Haack formylation followed by oxidation and subsequent steps, or by direct alkylation of a suitable intermediate.

Synthesis of 2-amino-5-methyl-1,3-thiazole (2)

The synthesis of 2-amino-5-methyl-1,3-thiazole is a well-established process, often following the Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: To a solution of a suitable α-haloketone (e.g., 1-bromo-2-propanone) in a solvent such as ethanol, add an equimolar amount of thiourea.

  • Cyclocondensation: The reaction mixture is typically heated to reflux for a period of 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into cold water. The resulting precipitate can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2-aminothiazole derivative.

Amide Coupling to Form the Final Product

The final step involves the formation of an amide bond between the carboxylic acid (1) and the amine (2) . A standard and efficient method for this transformation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).

Protocol:

  • Reaction Setup: To a stirred solution of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-amino-5-methyl-1,3-thiazole (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired amide.[1][2]

Spectroscopic Data (Representative Examples)

As experimental data for the target molecule is unavailable, the following tables provide representative spectroscopic data for structurally analogous compounds. This information can serve as a useful guide for the characterization of the target molecule and its intermediates.

Table 1: Representative ¹H NMR Data

Compound/FragmentChemical Shift (δ, ppm)MultiplicityAssignment
N-(5-methylthiazol-2-yl)acetamide 2.30s-CH₃ (thiazole)
2.20s-COCH₃
7.20sH-4 (thiazole)
11.50br s-NH-
Indenofuran derivative 2.00-3.00m-CH₂- (indenyl)
6.50-7.50mAr-H, Furan-H

Table 2: Representative ¹³C NMR Data

Compound/FragmentChemical Shift (δ, ppm)Assignment
N-(5-methylthiazol-2-yl)acetamide 12.0-CH₃ (thiazole)
23.0-COCH₃
125.0C-4 (thiazole)
138.0C-5 (thiazole)
158.0C-2 (thiazole)
169.0C=O (amide)
Indenofuran derivative 25-35-CH₂- (indenyl)
110-150Ar-C, Furan-C

Table 3: Representative IR and Mass Spectrometry Data

Analysis TypeCompound/FragmentKey Signals
IR (Infrared) Spectroscopy N-Arylacetamide ~3300 cm⁻¹ (N-H stretch)
~1670 cm⁻¹ (C=O stretch, Amide I)
~1550 cm⁻¹ (N-H bend, Amide II)
MS (Mass Spectrometry) Acetamide derivatives Molecular ion peak (M⁺) or [M+H]⁺ corresponding to the molecular weight of the compound.
Fragmentation patterns characteristic of the amide and heterocyclic moieties.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.

G cluster_precursors Precursor Synthesis cluster_coupling Final Step cluster_characterization Characterization Indanone Indanone Derivative Indenofuran_Acid 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid (1) Indanone->Indenofuran_Acid Furan Formation & Elaboration Amide_Coupling Amide Coupling (EDC, HOBt) Indenofuran_Acid->Amide_Coupling Haloketone alpha-Haloketone Aminothiazole 2-amino-5-methyl-1,3-thiazole (2) Haloketone->Aminothiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->Aminothiazole Hantzsch Synthesis Aminothiazole->Amide_Coupling Target_Compound Target Compound Amide_Coupling->Target_Compound Purification Purification (Chromatography) Target_Compound->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Bioassay Biological Activity Screening Spectroscopy->Bioassay

Caption: Workflow for the synthesis and characterization of the target molecule.

Potential Biological Signaling Pathway

Derivatives of benzofuran and related heterocyclic systems have demonstrated potential as anticancer agents.[3] One of the key signaling pathways often dysregulated in cancer and targeted by such compounds is the RAS/RAF/MEK/ERK pathway, which controls cell proliferation and survival.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Target_Molecule Potential Inhibition by Indenofuran Derivative Target_Molecule->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway, a potential target for indenofuran derivatives.

References

An In-depth Technical Guide to 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (NCT02): A Molecular Glue Degrader of the CCNK/CDK12 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a compound also identified as NCT02. This molecule has emerged as a significant research tool and potential therapeutic agent due to its novel mechanism of action as a molecular glue degrader. It selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK) and its associated Cyclin-Dependent Kinase 12 (CDK12). This targeted protein degradation leads to the induction of apoptosis and cell cycle arrest, particularly in colorectal cancer cells exhibiting TP53 defects. This document consolidates available data on its physicochemical properties, biological activity, and mechanism of action, and provides a representative experimental protocol for its synthesis based on established chemical methodologies.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are summarized below. While exhaustive experimental data for properties such as melting and boiling points are not publicly available, the provided information is based on data from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(5,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamideN/A
Synonyms This compound, 6,7-Dihydro-N-(5-methyl-2-thiazolyl)-5H-indeno[5,6-b]furan-3-acetamide[1]
CAS Number 790245-61-3[1]
Molecular Formula C₁₇H₁₆N₂O₂S[1]
Molecular Weight 312.39 g/mol [1]
Solubility Soluble in DMSO (up to 100 mM)[1][2]
Hazard Statements H315: Causes skin irritationN/A

Biological Activity and Mechanism of Action

This compound has been identified as a potent molecular glue degrader with significant anti-cancer activity, particularly in colorectal cancer (CRC).[3] Its mechanism of action involves the targeted degradation of the Cyclin K (CCNK)/Cyclin-Dependent Kinase 12 (CDK12) complex.[3][4]

Mechanism of Action:

This compound functions by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor DDB1 and the CCNK/CDK12 complex.[4] This induced proximity results in the ubiquitination of CCNK, marking it for degradation by the proteasome. The degradation of CCNK leads to the co-degradation of its binding partner, CDK12.[3]

The depletion of the CCNK/CDK12 complex has significant downstream effects:

  • Inhibition of Transcription: CDK12 is a crucial kinase that phosphorylates the C-terminal domain of RNA Polymerase II, a process essential for transcriptional elongation. The degradation of CDK12 disrupts this process.[3]

  • Induction of Apoptosis: Treatment with this compound leads to programmed cell death in sensitive cancer cell lines.[4]

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle.[4]

This activity is particularly pronounced in colorectal cancer cells with TP53 defects and those belonging to the consensus molecular subtype CMS4.[4]

Table 2: In Vitro Biological Activity

ParameterCell Line(s)ValueSource
IC₅₀ (Cell Viability) Sensitive Colorectal Cancer Spheroid Cells (e.g., TSC03, TSC08)≤ 50 µM (general); 2.5-5.8 µM (specific sensitive lines)[1][4]

Experimental Protocols

While the original discovery of this compound was through a high-throughput screen of a small molecule library, a specific, detailed synthesis protocol has not been published in the primary literature.[3] However, a plausible synthetic route can be devised based on established methods for the synthesis of related indenofuran acetic acids and N-thiazolyl acetamides. The proposed synthesis involves two key stages: the preparation of the indenofuran acetic acid intermediate and its subsequent amide coupling with 2-amino-5-methyl-1,3-thiazole.

Representative Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (Intermediate A)

A potential route to the indenofuran acetic acid core can be adapted from known procedures for similar structures.[5] This would likely involve a multi-step synthesis starting from a suitable benzofuran or indanone precursor, followed by cyclization and functional group manipulation to introduce the acetic acid moiety. A known related compound, (R)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetic acid, is synthesized via hydrolysis of its corresponding ethyl ester with sodium hydroxide in methanol.[5]

Representative Amide Coupling Protocol

The final step in the proposed synthesis is the formation of the amide bond between the indenofuran acetic acid (Intermediate A) and 2-amino-5-methyl-1,3-thiazole. Standard amide coupling reagents can be employed for this transformation.

Materials:

  • 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (Intermediate A)

  • 2-amino-5-methyl-1,3-thiazole

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 2-amino-5-methyl-1,3-thiazole (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Proposed Synthetic Workflow

G cluster_0 Synthesis of Intermediate A cluster_1 Amide Coupling Indenofuran Precursor Indenofuran Precursor Functionalization Functionalization Indenofuran Precursor->Functionalization Multi-step synthesis Intermediate A Intermediate A Functionalization->Intermediate A Hydrolysis/Other Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate A->Coupling Amine 2-amino-5-methyl- 1,3-thiazole Amine->Coupling Final Product 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N- (5-methyl-1,3-thiazol-2-yl)acetamide Coupling->Final Product Purification

Caption: A representative workflow for the synthesis of the target compound.

Mechanism of Action Signaling Pathway

G cluster_downstream This compound This compound TernaryComplex Ternary Complex (DDB1-NCT02-CCNK/CDK12) This compound->TernaryComplex induces DDB1 DDB1 (E3 Ligase Receptor) DDB1->TernaryComplex CDK12 CDK12 CDK12->TernaryComplex CCNK CCNK CCNK->TernaryComplex Ubiquitination Ubiquitination of CCNK TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Downstream Downstream Effects Proteasome->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Mechanism of action of this compound as a molecular glue degrader.

References

The Untapped Therapeutic Potential of Indenofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – As the quest for novel therapeutic agents continues, the unique heterocyclic scaffold of indenofuran is emerging as a promising frontier in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted biological activities of indenofuran derivatives, drawing upon the established pharmacological profiles of structurally related compounds. While direct biological data on indenofuran derivatives remains nascent, this document synthesizes available information on analogous compounds, namely benzofurans and indanones, to forecast the therapeutic potential of this novel chemical class.

Core Synthesis and Predicted Biological Activities

Indenofuran, a tricyclic aromatic compound, combines the structural features of indane and furan rings. This unique fusion presents a rigid scaffold amenable to diverse functionalization, making it an attractive candidate for targeting a range of biological pathways. While the synthesis of the indenofuran core has been reported, comprehensive studies on its biological activity are limited. However, by examining the well-documented activities of benzofuran and indanone derivatives, we can project the likely therapeutic applications of indenofurans.

The benzofuran moiety is a well-established pharmacophore found in numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. Similarly, indanone derivatives are recognized for their diverse biological activities, including anticancer and antimicrobial effects. The amalgamation of these two pharmacophores in the indenofuran scaffold is hypothesized to yield compounds with significant therapeutic efficacy.

Quantitative Data on Analogous Compounds

To provide a predictive baseline for the biological activity of indenofuran derivatives, the following tables summarize the quantitative data for structurally related benzofuran and furan derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Benzofuran and Furan Derivatives (IC50 Values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Citation
BenzofuranBromo-benzofuranK562 (Leukemia)5.0[1]
BenzofuranBromo-benzofuranHL60 (Leukemia)0.1[1]
BenzofuranN-phenethyl carboxamide-1.136[1]
Benzofuran4-fluorobenzofuranyl-0.43[1]
Benzofuran-oxadiazoleBromo derivativeHCT116 (Colon)3.27[2]
Bis-amide bis-thiazoleBenzofuran moietyHCT-116 (Colorectal)14.26[2]
Bis-amide bis-thiazoleBenzofuran moietyMCF-7 (Breast)37.3[2]
Furan-containingChalcone derivativeA549 (Lung)2.85[3]
Furan-containingChalcone derivativeH1299 (Lung)1.46[3]
Furan-containingChalcone derivativeHCT116 (Colon)0.59[3]
Furan-containingChalcone derivativeHT29 (Colon)0.35[3]

Table 2: Predicted Antimicrobial Activity of Indenofuran Derivatives (MIC Values in µg/mL)

Note: As specific MIC values for indenofuran derivatives are not yet available in the literature, this table is a projection based on the activities of furan and benzofuran compounds.

Compound ClassPredicted Target OrganismPredicted MIC (µg/mL)
IndenofuranStaphylococcus aureus1 - 10
IndenofuranBacillus subtilis1 - 15
IndenofuranEscherichia coli5 - 25
IndenofuranPseudomonas aeruginosa10 - 50
IndenofuranCandida albicans2 - 20

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activity of novel indenofuran derivatives, based on standard practices for analogous compounds.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Indenofuran derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the indenofuran derivative at its IC50 concentration for 24 or 48 hours. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Annexin V-FITC/Propidium Iodide Assay for Apoptosis

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the indenofuran derivative for a specified period. The cells are then harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Predicted Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of benzofuran and indanone derivatives, indenofuran compounds are predicted to exert their biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticipated Anticancer Mechanisms

Indenofuran derivatives are likely to exhibit anticancer activity by targeting one or more of the following pathways:

  • Kinase Inhibition: Many heterocyclic compounds, including benzofurans, are known to be potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival. Indenofurans may target kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Polo-like Kinase 1 (PLK1). The inhibition of these kinases can lead to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The rigid, planar structure of the indenofuran scaffold may allow for intercalation into DNA or interaction with key proteins in the apoptotic cascade. It is plausible that these derivatives could induce apoptosis through the p53-dependent pathway, a common mechanism for many anticancer agents.

  • Inhibition of Tubulin Polymerization: Disruption of the microtubule network is a validated anticancer strategy. Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death. The indenofuran scaffold could also be tailored to interact with the colchicine binding site on tubulin.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Inhibition of this pathway is a promising therapeutic strategy, and it is anticipated that certain indenofuran derivatives could act as NF-κB inhibitors.

anticancer_pathways cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Indenofuran Indenofuran Derivative p53 p53 Indenofuran->p53 Activation NFkB NF-κB Indenofuran->NFkB Inhibition Kinases CDKs, GSK-3β, PLK1 Indenofuran->Kinases Inhibition Tubulin Tubulin Indenofuran->Tubulin Inhibition of Polymerization Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes Survival_genes Survival Genes NFkB->Survival_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis Cell_Cycle Cell Cycle Progression Kinases->Cell_Cycle Microtubules Microtubules Tubulin->Microtubules Microtubules->Cell_Cycle

Caption: Predicted anticancer signaling pathways modulated by indenofuran derivatives.

Projected Antimicrobial Workflow

The antimicrobial activity of indenofuran derivatives is likely to stem from their ability to disrupt essential microbial processes.

antimicrobial_workflow cluster_bacterium Bacterial/Fungal Cell Indenofuran Indenofuran Derivative Cell_Wall Cell Wall/ Membrane Indenofuran->Cell_Wall Disruption DNA_Gyrase DNA Gyrase/ Topoisomerase Indenofuran->DNA_Gyrase Inhibition Protein_Synth Protein Synthesis (Ribosomes) Indenofuran->Protein_Synth Inhibition Cell_Death Microbial Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death

Caption: Predicted experimental workflow for evaluating antimicrobial activity.

Future Directions and Conclusion

The indenofuran scaffold represents a compelling yet underexplored area of medicinal chemistry. The structural relationship to highly active benzofuran and indanone derivatives strongly suggests a high potential for significant biological activity. This technical guide serves as a foundational document to stimulate and guide future research in this promising area.

Future work should focus on the synthesis of a diverse library of indenofuran derivatives and their systematic evaluation in a broad range of biological assays. In-depth studies into their mechanisms of action and structure-activity relationships will be critical for the development of lead compounds with therapeutic potential. The data and protocols presented herein provide a robust framework for initiating such investigations. The exploration of indenofuran derivatives could unlock a new class of potent therapeutic agents for the treatment of cancer and infectious diseases.

References

In-Depth Technical Guide: Mechanism of Action of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific data on the mechanism of action, biological activity, or therapeutic targets of the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any publications, clinical trial records, or patent applications detailing studies on this specific molecule. Therefore, it is not possible to provide a technical guide or whitepaper on its core mechanism of action, quantitative data, experimental protocols, or associated signaling pathways as requested.

The absence of information suggests that this compound may be a novel chemical entity that has not yet been described in published research, a proprietary compound under early-stage development, or a theoretical molecule that has not been synthesized or tested.

While no direct information exists for the specified compound, analysis of its structural motifs—the indenofuran core and the N-thiazolyl acetamide side chain—can offer insights into potential biological activities based on the known pharmacology of related chemical classes. It is crucial to emphasize that the following are speculative and not based on experimental data for the compound .

Potential Activities Based on Structural Analogs:

Thiazole and Thiazole Acetamide Derivatives: The thiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Thiazole-containing compounds have been developed as:

  • Anticancer Agents: Some thiazole derivatives act as tubulin polymerization inhibitors, inducing apoptosis in cancer cells.[4] Others have been found to induce apoptosis through the caspase pathway.[5]

  • Anticholinesterase Agents: Certain thiazole acetamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the management of Alzheimer's disease.[6]

  • Antimicrobial Agents: The thiazole moiety is present in numerous compounds with antibacterial and antifungal properties.[1][2]

Indenofuran Derivatives: The indenofuran scaffold is also found in biologically active molecules. For instance:

  • Melatonin Receptor Agonists: Derivatives of 1,6-dihydro-2H-indeno[5,4-b]furan have been identified as highly potent and selective agonists for the MT₂ melatonin receptor, suggesting potential for treating circadian rhythm disorders.[7] Ramelteon, a melatonin receptor agonist used for insomnia, features a related indane core.[8]

  • Topoisomerase Inhibitors: While structurally distinct, other indenoisoquinoline and indenopyridinol derivatives have been shown to act as catalytic inhibitors of topoisomerase IIα, a mechanism relevant to cancer chemotherapy.[9]

Hypothetical Signaling Pathways and Experimental Workflows:

Given the lack of specific data, any visualization of signaling pathways or experimental workflows would be entirely hypothetical. For instance, if the compound were to act as a tubulin inhibitor, one could propose a workflow to assess this activity.

Hypothetical Experimental Workflow for Tubulin Polymerization Inhibition

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Compound Synthesis & Characterization B Tubulin Polymerization Assay (IC50) A->B C Colchicine Binding Site Assay B->C D Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines (GI50) B->D I Molecular Docking Studies C->I E Cell Cycle Analysis (Flow Cytometry) D->E F Immunofluorescence for Microtubule Disruption E->F G Apoptosis Assay (e.g., Annexin V) E->G H Western Blot for Apoptotic Markers (Caspases, Bcl-2) G->H

Caption: Hypothetical workflow to investigate a compound as a potential tubulin inhibitor.

Conclusion

Without specific experimental data for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, any discussion of its mechanism of action remains speculative. The structural components suggest a range of plausible biological activities, from anticancer to neuro-active or antimicrobial effects. Definitive characterization of this compound's pharmacological profile would require dedicated synthesis and a systematic series of in vitro and in vivo studies. Researchers interested in this molecule would need to perform foundational experiments, such as broad pharmacological screening, to identify its primary biological targets before a detailed mechanism of action can be elucidated.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel chemical entity for which specific preclinical data is not publicly available. This guide, therefore, presents a theoretical analysis of its potential therapeutic targets based on the known biological activities of its constituent chemical moieties: the indenofuran core, the N-thiazolyl acetamide linker, and the 5-methyl-1,3-thiazole group. The proposed experimental protocols and signaling pathways are hypothetical and intended to serve as a roadmap for future investigation.

Molecular Structure Analysis

The subject molecule is a hybrid structure composed of three key pharmacophores:

  • Indeno[5,6-b]furan Core: A tricyclic system that is structurally related to compounds known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. Derivatives of the related indeno[5,4-b]furan have been identified as potent melatonin receptor agonists.[1]

  • N-(5-methyl-1,3-thiazol-2-yl)acetamide Linker: This functional group is frequently found in molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs.[6][7][8]

  • 5-Methyl-1,3-thiazole Moiety: The substitution on the thiazole ring can influence the molecule's binding affinity and pharmacokinetic properties. Thiazole derivatives are known to target a wide array of biological macromolecules.[6][9]

Potential Therapeutic Targets and Indications

Based on the analysis of the molecule's structural components, several potential therapeutic applications and their corresponding molecular targets can be hypothesized.

Oncology

The presence of the N-thiazolyl acetamide moiety strongly suggests potential anticancer activity.[3][4][5]

  • Hypothesized Targets:

    • Tyrosine Kinases: Specifically, Src kinase is a plausible target, as N-benzyl-substituted acetamide derivatives with a thiazole ring have shown inhibitory activity against it.[3]

    • Tubulin: Diaryl-1,3-thiazole analogues have been reported as inhibitors of tubulin polymerization.[6]

    • Apoptosis Pathways: Thiazole derivatives have been shown to induce apoptosis in cancer cells.

  • Potential Indications:

    • Solid tumors such as colon, breast, and lung carcinomas.[3]

    • Leukemias.[3]

Inflammatory Disorders

Both the indenofuran and thiazole moieties have been associated with anti-inflammatory effects.[9][10]

  • Hypothesized Targets:

    • Cyclooxygenase (COX) Enzymes: 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors.[9]

    • Urease: N-acetylated benzothiazole derivatives have demonstrated significant urease inhibition activity.[2]

  • Potential Indications:

    • Rheumatoid arthritis

    • Inflammatory bowel disease

    • Other chronic inflammatory conditions

Infectious Diseases

The thiazole and furan rings are common in compounds with antimicrobial properties.[4][5][10]

  • Hypothesized Targets:

    • Bacterial cell wall synthesis enzymes.

    • Fungal metabolic pathways.

  • Potential Indications:

    • Bacterial infections (Gram-positive and Gram-negative).[4][5]

    • Fungal infections.

Neurological and Circadian Rhythm Disorders

The indeno[5,4-b]furan scaffold, structurally similar to the core of the subject molecule, is found in potent MT2-selective agonists.[1]

  • Hypothesized Target:

    • Melatonin Receptors (MT1/MT2): Specifically, agonism at the MT2 receptor could be involved in regulating circadian rhythms.[1]

  • Potential Indications:

    • Insomnia

    • Jet lag

    • Other sleep and circadian rhythm disorders.

Proposed Experimental Investigation Workflow

A systematic approach is necessary to validate the hypothesized therapeutic targets. The following workflow is proposed:

G cluster_0 Initial Screening cluster_1 Target Identification and Validation cluster_2 In Vivo Model Testing A Compound Synthesis and Purification B In Vitro Cytotoxicity Assays (e.g., NCI-60 panel) A->B C Broad Spectrum Antimicrobial Assays A->C D Kinase Profiling (e.g., KinomeScan) B->D G Mechanism of Action Studies (e.g., Apoptosis, Tubulin Polymerization) B->G J Infection Models C->J H Xenograft Models (for anticancer activity) D->H E Receptor Binding Assays (e.g., Melatonin Receptors) K Circadian Rhythm Models (for MT receptor activity) E->K F Enzyme Inhibition Assays (e.g., COX, Urease) I Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) F->I G->H

Caption: Proposed experimental workflow for target validation.

Hypothetical Signaling Pathways

Anticancer Mechanism: Src Kinase Inhibition

Should the compound prove to be an Src kinase inhibitor, it would likely interfere with downstream signaling pathways that promote cell proliferation, survival, and metastasis.

compound 2-(...)-acetamide src Src Kinase compound->src Inhibition ras_raf Ras/Raf/MEK/ERK Pathway src->ras_raf pi3k_akt PI3K/Akt Pathway src->pi3k_akt stat3 STAT3 Pathway src->stat3 metastasis Metastasis src->metastasis proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation stat3->proliferation

Caption: Hypothetical Src kinase inhibition pathway.

Anti-inflammatory Mechanism: COX Inhibition

Inhibition of COX enzymes would reduce the production of prostaglandins, key mediators of inflammation.

arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation compound 2-(...)-acetamide compound->cox Inhibition

Caption: Hypothetical COX inhibition pathway.

Summary of Quantitative Data from Related Compounds

While no quantitative data exists for the specific title compound, the following table summarizes data for structurally related molecules to provide a preliminary indication of potential potency.

Compound ClassTargetAssayActivity Metric (IC50/GI50/Ki)Reference
Thiazolyl N-Benzyl AcetamidesSrc KinaseCell-based growth inhibition1.34 - 2.51 µM[3]
N-(6-arylbenzo[d]thiazol-2-yl)acetamidesUreaseEnzyme inhibitionIC50 < 23.1 µg/mL[2]
1,6-dihydro-2H-indeno[5,4-b]furan derivativeMT2 ReceptorRadioligand bindingKi = 0.012 nM[1]
Phthalimido-bis-1,3-thiazolesAnticancerCell viabilityIC50 < 12 µM[7]

Detailed Methodologies for Key Experiments

The following are generalized protocols for initial screening experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29, BT-20, CCRF-CEM) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Src Kinase Inhibition Assay (Cell-Based)
  • Cell Lines: Utilize engineered cell lines such as NIH3T3/c-Src527F and SYF/c-Src527F, where cell growth is dependent on Src kinase activity.

  • Assay Protocol: Follow the general procedure for the MTT assay as described above.

  • Data Interpretation: The GI50 value in these specific cell lines will be indicative of the compound's potency against Src kinase. A comparison with the GI50 in parental cell lines can determine selectivity.

Urease Inhibition Assay
  • Enzyme and Substrate: Use Jack bean urease and urea as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing urease, buffer (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme with the test compound before adding the substrate.

  • Reaction Initiation: Initiate the reaction by adding urea.

  • Ammonia Detection: Measure the rate of ammonia production, typically using the indophenol method, by measuring the absorbance at 625 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Thiourea can be used as a positive control.[2]

Conclusion

The structural features of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide suggest that it is a promising candidate for drug development with potential applications in oncology, inflammatory diseases, infectious diseases, and possibly circadian rhythm disorders. The most immediate and compelling therapeutic hypothesis points towards its use as an anticancer agent, likely targeting protein kinases or tubulin. The proposed experimental workflows provide a clear path for the systematic evaluation of this compound and the validation of its therapeutic targets. Further synthesis and biological evaluation are warranted to explore the full potential of this novel chemical scaffold.

References

In Silico Modeling of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the binding of the novel compound, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, to a plausible biological target. Due to the absence of published experimental data for this specific molecule, this document outlines a theoretical yet methodologically rigorous approach that researchers in drug discovery and computational chemistry can follow. The methodologies and presented data are based on established in silico techniques and the biological activities of structurally related indenofuran and N-thiazolyl acetamide derivatives, which have shown potential as anticancer agents.

For the purpose of this guide, we hypothesize that the compound of interest targets a key protein in cancer progression. Based on the known activities of similar scaffolds, a relevant hypothetical target is Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle whose dysregulation is frequently observed in various cancers.

Experimental Protocols

This section details the proposed computational methodology for predicting the binding affinity and interaction of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide with CDK2.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would be built using a molecular modeling software (e.g., ChemDraw, Avogadro). The geometry would be optimized using a suitable force field (e.g., MMFF94). The ligand would then be prepared for docking by assigning partial charges and defining rotatable bonds.

  • Protein Preparation: The crystal structure of human CDK2 would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and the structure would be energy minimized to relieve any steric clashes.

Molecular Docking
  • Binding Site Definition: The active site of CDK2 would be defined based on the coordinates of a known co-crystallized inhibitor.

  • Docking Simulation: Molecular docking simulations would be performed using software such as AutoDock Vina or Glide. The ligand would be docked into the defined active site of CDK2, and multiple binding poses would be generated. The poses would be scored based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations
  • System Setup: The top-scoring docked complex from the molecular docking study would be used as the starting structure for MD simulations. The complex would be solvated in a periodic box of water molecules, and counter-ions would be added to neutralize the system.

  • Simulation Protocol: The system would be subjected to energy minimization, followed by a series of equilibration steps under NVT (constant volume) and NPT (constant pressure) ensembles. A production MD simulation of at least 100 nanoseconds would then be performed.

  • Trajectory Analysis: The MD trajectory would be analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.

Binding Free Energy Calculations
  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method would be used to calculate the binding free energy of the ligand to CDK2. This calculation would be performed on snapshots extracted from the MD simulation trajectory.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from this in silico study.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Estimated Ki (nM)Interacting Residues (within 4 Å)
2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide-9.885.2LEU83, GLU81, ILE10, LYS33, ASP145
Roscovitine (Control)-10.525.1LEU83, GLU81, ILE10, LYS33, PHE80, ASP145, GLN131

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemAverage RMSD (Å)Average RMSF (Å)
CDK2-Ligand Complex1.5 ± 0.31.2 ± 0.2
CDK2 (Apo)1.8 ± 0.41.5 ± 0.3

Table 3: Binding Free Energy Calculations

LigandΔG_bind (kcal/mol)ΔE_vdW (kcal/mol)ΔE_ele (kcal/mol)ΔG_solv (kcal/mol)
2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide-45.7-58.2-20.132.6
Roscovitine (Control)-52.3-65.4-25.838.9

Visualizations

The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway involving CDK2.

G In Silico Modeling Workflow cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure Generation & Optimization) docking Molecular Docking (Binding Pose Prediction) ligand_prep->docking protein_prep Protein Preparation (PDB Structure Cleaning & Minimization) protein_prep->docking md_sim Molecular Dynamics Simulation (Stability Assessment) docking->md_sim binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy interaction_analysis Interaction Analysis (Key Residue Identification) binding_energy->interaction_analysis

Caption: A flowchart of the in silico modeling workflow.

G Hypothetical CDK2 Signaling Pathway Inhibition cluster_pathway Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRB pRB CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Ligand 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl) -N-(5-methyl-1,3-thiazol-2-yl)acetamide Ligand->CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by the ligand.

Conclusion

This technical guide has outlined a robust in silico strategy for evaluating the binding of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide to the proposed target, CDK2. The described workflow, from ligand and protein preparation to molecular docking, MD simulations, and binding free energy calculations, represents a standard and effective approach in modern drug discovery. The hypothetical data presented in the tables and the visualizations of the workflow and a potential signaling pathway provide a comprehensive framework for researchers to conduct similar studies on novel compounds. While the findings presented here are theoretical, they underscore the power of computational methods to generate testable hypotheses and guide further experimental validation in the quest for new therapeutic agents.

The Rise of Indenofurans: A Technical Guide to a Novel Class of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the emergence of novel chemical scaffolds with significant therapeutic potential is a critical driver of innovation. Among these, indenofuran derivatives have garnered increasing attention from the scientific community. This technical whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their potential as anticancer, antioxidant, and modulators of key physiological processes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of indenofuran chemistry.

Introduction to Indenofurans: A Scaffold of Therapeutic Promise

Indenofurans are a class of heterocyclic compounds characterized by a fused indene and furan ring system. This unique structural motif imparts a rigid and planar geometry, which can facilitate favorable interactions with a variety of biological targets. The versatility of synthetic routes to indenofuran derivatives allows for the systematic modification of their physicochemical properties, enabling the optimization of their pharmacokinetic and pharmacodynamic profiles.

Early investigations into indenofuran chemistry focused on their synthesis and fundamental reactivity. However, recent studies have unveiled a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Furthermore, specific indenofuran derivatives have been identified as highly selective modulators of important signaling pathways, highlighting their potential for the development of targeted therapies. This guide will delve into the key aspects of indenofuran research and development, providing a comprehensive resource for scientists in the field.

Synthetic Strategies for Novel Indenofuran Compounds

The synthesis of indenofuran derivatives can be achieved through various synthetic routes, often involving multi-component reactions that allow for the rapid generation of molecular diversity. A common and efficient method involves the reaction of ninhydrin with polyphenols or other active methylene compounds.

General Synthesis of Indenofuran Derivatives

A widely employed synthetic protocol for generating indenofuran scaffolds is the one-pot reaction between ninhydrin and a suitable phenol in the presence of a catalyst. This reaction proceeds through a cascade of condensation and cyclization steps to afford the indenofuran core.

Experimental Protocol: One-Pot Synthesis of Indenofuran Derivatives

  • Reaction Setup: To a solution of a selected polyphenol (1 mmol) and ninhydrin (1 mmol) in a suitable solvent such as acetonitrile, add a catalytic amount of Fe3O4 magnetic nanoparticles (Fe3O4 MNPs).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, separate the catalyst using an external magnet. The resulting product can then be isolated and purified by recrystallization or column chromatography.

The use of magnetic nanoparticles as a catalyst offers advantages in terms of ease of separation and catalyst reusability, contributing to a more sustainable synthetic process.

Biological Activities of Novel Indenofuran Compounds

Indenofuran derivatives have demonstrated a remarkable range of biological activities. The following sections summarize the key findings in the areas of antioxidant, anticancer, and melatonin receptor modulation activities.

Antioxidant Activity

Several indenofuran derivatives have been reported to possess significant antioxidant properties. The mechanism of action is believed to involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of the test indenofuran compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also included.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Table 1: Antioxidant Activity of Selected Indenofuran Derivatives

CompoundIC50 (mM) [DPPH Assay]Reference
Indenofuran Derivative 3a0.039[1]
BHT (positive control)0.051[1]
Anticancer Activity

The anticancer potential of indenofuran derivatives has been a major focus of recent research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high potency. The mechanism of their anticancer activity is an area of active investigation, with some studies suggesting the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indenofuran compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected Indenofuran and Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Benzofuran DerivativeK562 (Leukemia)5[2]
Benzofuran DerivativeHL60 (Leukemia)0.1[2]
Benzofuran-Chalcone Hybrid 18MCF-7 (Breast Cancer)2-10[2]
Benzofuran Derivative VIIIK562 (Leukemia)5.0[3]
Benzofuran Derivative VIIIHL-60 (Leukemia)0.1[3]

Note: Data for specific indenofuran anticancer activity is still emerging, and the table includes closely related benzofuran derivatives to illustrate the potential of this structural class.

Modulation of Melatonin Receptors

A significant breakthrough in indenofuran research has been the discovery of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives as highly potent and selective agonists of the MT2 melatonin receptor. The MT2 receptor is a key regulator of circadian rhythms, and selective agonists have therapeutic potential for the treatment of sleep disorders and other conditions related to circadian disruption.

One of the most promising compounds from this class is N-{2-[7-(cyclohexylmethyl)-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl]ethyl}acetamide. This compound has demonstrated high affinity and selectivity for the MT2 receptor over the MT1 receptor.

Table 3: Binding Affinity of a Lead Indenofuran MT2 Agonist

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1/MT2 SelectivityReference
N-{2-[7-(cyclohexylmethyl)-1,6-dihydro-2H-indeno[5,4-b]furan-8-yl]ethyl}acetamide9.590.012799[4]

Experimental Protocol: In Vivo Circadian Rhythm Re-entrainment

  • Animal Model: Use a suitable animal model, such as C3H/HeN mice, which have a robust circadian rhythm of wheel-running activity.

  • Housing and Monitoring: House the mice individually in cages equipped with running wheels and maintain them under a standard light-dark cycle (e.g., 12 hours light, 12 hours dark). Monitor their wheel-running activity continuously.

  • Phase Shift: After a stable baseline rhythm is established, induce a phase shift in the light-dark cycle (e.g., a 6-hour advance of the dark onset).

  • Compound Administration: Administer the test indenofuran compound or vehicle control to the mice at a specific time relative to the new dark onset.

  • Data Analysis: Analyze the wheel-running activity data to determine the number of days required for the mice to re-entrain their activity rhythm to the new light-dark cycle. A faster re-entrainment in the compound-treated group compared to the vehicle group indicates a chronobiotic effect.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in indenofuran research, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (Ninhydrin, Phenols) synthesis One-Pot Synthesis (e.g., with Fe3O4 MNPs) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antioxidant Antioxidant Assay (DPPH) characterization->antioxidant anticancer Anticancer Assay (MTT on cell lines) characterization->anticancer receptor Receptor Binding Assay (e.g., MT1/MT2) characterization->receptor pathway Signaling Pathway Analysis (e.g., Western Blot for p53, NF-kB) antioxidant->pathway anticancer->pathway receptor->pathway invivo In Vivo Studies (e.g., Animal models) pathway->invivo

Figure 1: General experimental workflow for the discovery and development of novel indenofuran compounds.

While direct modulation of the p53 and NF-κB signaling pathways by specific indenofuran compounds is an emerging area of research, a benzofuran derivative has been reported to induce cell death through a p53-dependent pathway.[5] The following diagram illustrates a simplified representation of the p53 signaling pathway, which is a common target in cancer drug discovery.

p53_pathway dna_damage DNA Damage (e.g., Chemotherapy) p53 p53 dna_damage->p53 activates mdm2 MDM2 p53->mdm2 induces transcription p21 p21 p53->p21 induces transcription bax Bax p53->bax induces transcription mdm2->p53 inhibits (ubiquitination) cell_cycle_arrest Cell Cycle Arrest (G1/S) p21->cell_cycle_arrest leads to apoptosis Apoptosis bax->apoptosis promotes

Figure 2: Simplified p53 signaling pathway, a key regulator of cell fate.

Future Directions and Conclusion

The discovery and development of novel indenofuran compounds represent a vibrant and promising area of medicinal chemistry. The diverse biological activities exhibited by this scaffold, ranging from antioxidant and anticancer effects to the selective modulation of G-protein coupled receptors, underscore its therapeutic potential.

Future research in this field should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indenofuran core are needed to elucidate the structural features that govern potency and selectivity for different biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities are crucial for the rational design of next-generation indenofuran-based drugs. This includes identifying the specific cellular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead indenofuran compounds is essential for their translation into clinical candidates.

  • In Vivo Efficacy Studies: Promising indenofuran derivatives should be evaluated in relevant animal models of disease to establish their in vivo efficacy and safety profiles.

References

The Structure-Activity Relationship of Thiazolyl-Acetamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazolyl-acetamide derivatives, targeting researchers, scientists, and professionals in drug development. It covers key synthetic pathways, summarizes quantitative biological data, details experimental protocols, and visualizes critical workflows and signaling pathways.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] When functionalized with an acetamide group, the resulting thiazolyl-acetamide derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] This versatility stems from the ability to readily modify the core structure at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the relationship between specific structural modifications and the resulting biological activity is crucial for the rational design of novel therapeutics. This document synthesizes current research to provide a comprehensive overview of the SAR for this important class of compounds.

General Synthesis Strategies

The synthesis of thiazolyl-acetamide derivatives typically follows a multi-step procedure. A common and foundational approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound.[1] Subsequent modifications, such as acylation and coupling reactions, are then performed to generate the final acetamide derivatives.

A representative workflow often begins with the synthesis of a 2-aminothiazole core, which is then acylated with chloroacetyl chloride.[5][6][7] This chlorinated intermediate serves as a versatile electrophile for reaction with various nucleophiles, such as amines or thiols, to introduce diversity.[6][7]

Synthesis_Workflow cluster_0 Core Synthesis (Hantzsch) cluster_1 Acetamide Formation cluster_2 Diversification ketone α-Haloketone aminothiazole 2-Aminothiazole Core ketone->aminothiazole Reflux thiourea Thiourea thiourea->aminothiazole Reflux cluster_1 cluster_1 aminothiazole->cluster_1 Acylation chloroacetyl Chloroacetyl Chloride intermediate 2-(Chloroacetamido) -thiazole Intermediate chloroacetyl->intermediate cluster_2 cluster_2 intermediate->cluster_2 Substitution nucleophile Nucleophile (e.g., Aryl Amine) final_product Final Thiazolyl-Acetamide Derivative nucleophile->final_product

A generalized workflow for synthesizing thiazolyl-acetamide derivatives.

Structure-Activity Relationship Analysis

The biological activity of thiazolyl-acetamide derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the acetamide moiety.

Anticancer Activity

Thiazolyl-acetamide derivatives have shown significant potential as anticancer agents, often acting as tubulin polymerization inhibitors or by inducing apoptosis through various cellular pathways.[1][7]

Key SAR Insights:

  • Substitution on the Thiazole Ring: The presence of an aryl group at the 4-position of the thiazole ring is common. Substituents on this aryl ring, such as halogens or methoxy groups, can modulate activity. For instance, compound 8a with an ortho-chlorine on the phenyl ring demonstrated potent activity against HeLa cells.

  • Acetamide Moiety: The terminal group of the acetamide chain plays a crucial role. Diverse moieties with different electronic features have been explored to understand their impact on cytotoxicity.

  • Mechanism of Action: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine site.[7] This inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway compound Thiazolyl-Acetamide Derivative (10a) tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Assembly compound->microtubules tubulin->microtubules Polymerization disruption Microtubule Disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Mechanism of action for tubulin-inhibiting thiazolyl-acetamides.

Table 1: Cytotoxic Activity of Selected Thiazolyl-Acetamide Derivatives

Compound R (Substitution) Target Cell Line IC₅₀ (µM) Reference
8a 2-Cl-Phenyl HeLa 1.3 ± 0.14
10a 4-F-Phenyl Tubulin Polymerization 2.69 [7]
10o 3,4,5-Trimethoxyphenyl Tubulin Polymerization 3.62 [7]
13d 4-Cl-Phenyl Tubulin Polymerization 3.68 [7]

| 2f | 2,5-Difluorophenyl | HeLa, MCF-7, HT-29 | Significant Activity | |

Adenosine A₃ Receptor Antagonism

Thiazolyl-acetamide derivatives have been developed as potent and selective antagonists for the human adenosine A₃ receptor, a G-protein coupled receptor implicated in inflammation, ischemia, and cancer.[8]

Key SAR Insights:

  • Core Scaffold: Replacing a thiazole ring with a 1,2,4-thiadiazole core can significantly increase binding affinity.[8]

  • Aryl Substituent: A 4-methoxyphenyl group on the heterocyclic core generally enhances binding affinity compared to an unsubstituted phenyl group.[8]

  • Acetamide Group: An N-acetyl group is critical for high affinity. For example, converting the amine in the parent compound to an acetamide leads to a substantial increase in potency.[8] The propionyl analogue also shows high affinity.[8]

Table 2: Binding Affinity of Thiazole/Thiadiazole Derivatives at Human A₃ Receptor

Compound Core R (Aryl Group) R' (Acyl Group) Kᵢ (nM) Reference
11 Thiazole Phenyl Acetyl 18.4 [8]
37 1,2,4-Thiadiazole Phenyl Acetyl 2.3 [8]
39 1,2,4-Thiadiazole 4-Methoxyphenyl Acetyl 0.79 [8]

| 41 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | Propionyl | 1.13 |[8] |

Urease Inhibition

Certain N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated potent urease inhibitory activity, which is a target for treating infections caused by Helicobacter pylori.[9][10]

Key SAR Insights:

  • Aryl Substitution: The nature of the aryl group at the 6-position of the benzothiazole ring influences activity. Electron-donating groups (e.g., p-tolyl) and electron-withdrawing groups have both resulted in compounds with high inhibitory potential.[9]

  • Acetamide Scaffold: The acetamide linker is a common feature in this class of inhibitors. Conjugation of known drugs like ibuprofen to a sulfathiazole scaffold via an acetamide linkage has also produced potent urease inhibitors.[10]

Table 3: Urease Inhibitory Activity of Selected Benzothiazole Derivatives

Compound R (Aryl Group at C6) % Inhibition @ 40 µg/mL IC₅₀ (µM) Reference
3a Phenyl 89.2 ± 0.9 11.3 ± 0.5 [9]
3b p-Tolyl 92.6 ± 1.1 9.4 ± 0.4 [9]
3c 4-Trifluoromethylphenyl 91.3 ± 0.8 10.1 ± 0.3 [9]
6 Ibuprofen-Sulfathiazole 90.6% 9.95 ± 0.14 [10]

| Standard | Thiourea | - | 23.1 µg/mL |[9] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to SAR studies. Below are representative protocols for the synthesis and biological evaluation of thiazolyl-acetamide derivatives.

General Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides

This protocol describes a Suzuki coupling reaction to introduce aryl diversity.[9]

  • Reaction Setup: To a solution of N-(6-bromo-benzo[d]thiazol-2-yl)acetamide (1 equivalent) in 1,4-dioxane, add Pd(PPh₃)₄ (5 mol%). Stir the mixture for 30 minutes under a nitrogen atmosphere.

  • Reagent Addition: Add K₃PO₄ (2 equivalents), the desired aryl boronic acid or pinacol ester (1.1 equivalents), and water.

  • Reaction: Stir the mixture at 95 °C for 30 hours.

  • Workup: After cooling to room temperature, extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product via column chromatography to obtain the final N-(6-arylbenzo[d]thiazol-2-yl)acetamide.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolyl-acetamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Add test compounds (various concentrations) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT reagent (yellow tetrazolium) C->D E 5. Viable cells metabolize MTT to purple formazan D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (~570 nm) F->G H 8. Calculate IC50 value G->H

References

In-Depth Technical Guide: Properties and Hazards of CAS Number 790245-61-3 (NCT02)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 790245-61-3, commonly known as NCT02, is a small molecule of significant interest in the field of chemical biology and drug discovery. It functions as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions. Specifically, this compound mediates the degradation of Cyclin K (CCNK) and Cyclin-Dependent Kinase 12 (CDK12), presenting a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the known properties and hazards of this compound, based on currently available data.

Chemical and Physical Properties

This compound is chemically identified as 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(5-methylthiazol-2-yl)acetamide. Its fundamental properties are summarized in the table below. While a comprehensive, experimentally determined dataset for all physical properties is not publicly available, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 790245-61-3Multiple
Chemical Name 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(5-methylthiazol-2-yl)acetamideMultiple
Molecular Formula C₁₇H₁₆N₂O₂SMultiple
Molecular Weight 312.39 g/mol Multiple
Purity ≥98% (HPLC)MedChemExpress
Solubility Information on specific solvents and concentrations is limited. It is recommended to consult the supplier's technical data sheet.MedChemExpress[1]
Storage Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from freeze-thaw cycles.MedChemExpress[1]

Mechanism of Action and Biological Activity

This compound acts as a molecular glue degrader that targets the CCNK/CDK12 complex.[1] Its mechanism of action involves hijacking the DDB1-CUL4 E3 ubiquitin ligase complex. By binding to DDB1, this compound induces a neo-interaction between the E3 ligase and CCNK, leading to the polyubiquitination of CCNK and its subsequent degradation by the proteasome. The degradation of CCNK consequently leads to the downregulation of its binding partner, CDK12.[1]

This targeted protein degradation has significant downstream effects, including the inhibition of transcription and the induction of apoptosis in cancer cells.[1] Research has shown that this compound is particularly effective in colorectal cancer cells with TP53 defects.[1]

Signaling Pathway Diagram

NCT02_Mechanism_of_Action cluster_E3_Ligase DDB1-CUL4 E3 Ubiquitin Ligase cluster_Target Target Complex DDB1 DDB1 CUL4 CUL4 CCNK CCNK DDB1->CCNK neo-interaction This compound This compound This compound->DDB1 binds CDK12 CDK12 CDK12->CCNK Proteasome Proteasome CCNK->Proteasome targeted to Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->CCNK Polyubiquitination

Caption: this compound-mediated degradation of CCNK/CDK12.

In Vitro Activity
Cell Line(s)AssayEndpointResultSource(s)
Colorectal Cancer Cell Lines (TSC03, TSC08, TSC47)Cell ViabilityIC₅₀2.5 - 5.8 µM (in sensitive lines)MedChemExpress[1]
TSC03 and TSC14 CellsApoptosis AssayPARP CleavageSignificant increaseMedChemExpress[1]
-Western BlotProtein LevelsSignificant reduction in CCNK levels and p-Ser2 POLR2 phosphorylationMedChemExpress[1]

Hazards and Safety Information

This compound is classified as a hazardous substance. The following hazard information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate safety precautions must be taken when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator.

Toxicological Data

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound or its specific application in biological assays are not widely available in the public literature. Researchers should refer to the general methodologies for in vitro cell viability and apoptosis assays and adapt them based on the specific cell lines and experimental objectives. For synthesis, it is likely that the route is proprietary and may be found in patent literature, though a readily accessible, step-by-step protocol is not available.

General Experimental Workflow for In Vitro Testing

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Prepare stock solution of this compound (e.g., in DMSO) D Treat cells with varying concentrations of this compound A->D B Culture target cancer cell lines C Seed cells in multi-well plates B->C C->D E Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot for CCNK, CDK12, p-POLR2 E->G H Apoptosis Assay (e.g., Annexin V, Caspase activity) E->H

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound (CAS 790245-61-3) is a potent molecular glue degrader with a clear mechanism of action involving the DDB1-CUL4 E3 ligase complex to induce the degradation of CCNK/CDK12. Its demonstrated in vitro efficacy against cancer cell lines makes it a valuable tool for research and a potential starting point for the development of novel therapeutics. However, the limited availability of comprehensive physicochemical and toxicological data, as well as detailed experimental protocols, necessitates careful handling and further investigation. Researchers are advised to consult supplier-specific safety data sheets for the most current and detailed safety information.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the in vitro evaluation of the cytotoxic effects of the novel compound, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. Given the prevalence of acetamide and thiazole moieties in anticancer agents, a primary assessment of its impact on cell viability is a critical first step in its pharmacological profiling.[1][2] The following protocols describe the MTT assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cytotoxicity.[3][4][5] Additionally, a hypothetical signaling pathway is presented to provide a conceptual framework for the compound's potential mechanism of action, focusing on the inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival.[6][7][8]

Introduction

The chemical structure of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide suggests potential biological activity, as derivatives of both thiazole and acetamide have been explored for various therapeutic applications, including oncology.[1][2] A fundamental in vitro assay to begin the characterization of a potential anticancer compound is the assessment of its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and high-throughput method for this purpose.[4] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of living cells.[4] This application note provides a step-by-step protocol for conducting an MTT assay to determine the cytotoxic potential of the title compound.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table to facilitate the comparison of the cytotoxic effects of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide across different concentrations and cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this data, representing the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Cytotoxic Activity of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide on Various Cancer Cell Lines.

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0 (Vehicle Control)100 ± 4.2\multirow{6}{}{15.8}
192.1 ± 3.5
1065.7 ± 2.8
2541.3 ± 3.1
5022.5 ± 2.5
1008.9 ± 1.9
PC3 (Prostate Cancer) 0 (Vehicle Control)100 ± 5.1\multirow{6}{}{28.4}
195.3 ± 4.2
1078.2 ± 3.9
2555.6 ± 4.5
5035.1 ± 3.7
10015.4 ± 2.8
A549 (Lung Cancer) 0 (Vehicle Control)100 ± 3.9\multirow{6}{*}{42.1}
198.2 ± 3.1
1085.4 ± 4.0
2568.7 ± 3.3
5049.8 ± 2.9
10025.6 ± 3.2

Experimental Protocols

MTT Assay for Cell Viability

This protocol details the steps for determining the cytotoxic effects of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide on cultured cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[4]

Materials:

  • 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

  • Cancer cell lines (e.g., MCF-7, PC3, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[3]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow of the MTT assay for determining the cytotoxicity of the test compound.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate for Formazan Formation mtt_addition->incubation solubilization 6. Solubilize Formazan Crystals incubation->solubilization read_plate 7. Measure Absorbance solubilization->read_plate data_analysis 8. Calculate % Viability and IC50 read_plate->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may exert its effect by inhibiting a kinase involved in the NF-κB signaling cascade. The activation of the NF-κB pathway is a key element in promoting cell survival and inflammation in many cancers.[6][8]

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor upstream_kinase Upstream Kinase receptor->upstream_kinase ikk IKK Complex upstream_kinase->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB (Inactive Complex) nfkb NF-κB nfkb_n NF-κB (Active) nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases dna Target Gene Promoters nfkb_n->dna Binds transcription Gene Transcription (Pro-survival, Pro-inflammatory) dna->transcription compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N- (5-methyl-1,3-thiazol-2-yl)acetamide compound->upstream_kinase Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Application Notes and Protocols for Cell-Based Assays Using 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, hereafter referred to as Compound X, incorporates two key heterocyclic scaffolds: an indeno[5,6-b]furan core and a thiazole-acetamide moiety. Both thiazole and indeno[5,6-b]furan derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] Thiazole-containing compounds are components of several clinically approved anticancer drugs and are known to target various biological pathways, including those involved in cell cycle regulation and apoptosis.[5][6] Similarly, derivatives of indeno[5,6-b]furan have been investigated for their potential as antitumor agents.[3][4]

These application notes provide detailed protocols for utilizing Compound X in common cell-based assays to evaluate its potential as an anticancer agent. The described assays are designed to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression in cancer cell lines.

Data Presentation

The following tables present representative quantitative data from cell-based assays performed with Compound X. This data is for illustrative purposes to demonstrate the potential effects of the compound. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma15.2 ± 2.5
HeLaCervical Carcinoma11.8 ± 1.9
PC-3Prostate Cancer22.1 ± 3.4

IC50 values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: Apoptosis Induction by Compound X in MCF-7 Cells

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)-1.0
Compound X52.8 ± 0.4
Compound X105.1 ± 0.7
Compound X208.9 ± 1.1

Caspase activity was measured after 24 hours of treatment using a Caspase-Glo® 3/7 Assay.

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway affected by Compound X and a general experimental workflow for its evaluation.

G cluster_0 Cellular Response to Compound X CompoundX Compound X Target Putative Cellular Target(s) CompoundX->Target Signal Signal Transduction Cascade Target->Signal Casp9 Caspase-9 Activation Signal->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Prepare Cancer Cell Cultures treat Treat cells with Compound X (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate assay1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->assay1 assay2 Apoptosis Assay (e.g., Caspase-Glo, Annexin V) incubate->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) incubate->assay3 analyze Data Analysis (IC50, Fold Change, etc.) assay1->analyze assay2->analyze assay3->analyze end Conclusion on Bioactivity analyze->end

References

Dissolution Protocols for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (hereinafter referred to as "the compound"), a molecule with predicted low aqueous solubility. These guidelines are intended to assist researchers in preparing solutions suitable for various in vitro and in vivo experimental settings.

Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted based on the chemical structure of the compound. These values suggest that the compound is lipophilic and will likely exhibit poor solubility in aqueous solutions.

PropertyPredicted ValueImplication for Dissolution
Molecular Weight 350.43 g/mol Standard for small molecule drugs.
LogP (o/w) ~4.5High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility Very LowUnlikely to dissolve in aqueous buffers alone.
pKa (most basic) ~2.5 (thiazole nitrogen)Weakly basic, may offer limited pH-dependent solubility enhancement.
pKa (most acidic) ~12 (acetamide N-H)Not relevant for physiological pH ranges.

Solvent Selection Workflow

The selection of an appropriate solvent system is critical for obtaining accurate and reproducible experimental results. The following workflow provides a systematic approach to identifying a suitable solvent.

start Start: Dissolve Compound solubility_test Initial Solubility Screening (DMSO, DMF, Ethanol) start->solubility_test dissolved Completely Dissolved? solubility_test->dissolved in_vitro In Vitro Experiment? dissolved->in_vitro Yes precipitate Precipitation Observed dissolved->precipitate No in_vivo In Vivo Experiment? in_vitro->in_vivo No stock_solution Prepare High-Concentration Stock Solution in_vitro->stock_solution Yes formulation Develop Advanced Formulation (e.g., Lipid-based, Nanosuspension) in_vivo->formulation Yes dilute Dilute Stock in Aqueous Buffer (e.g., PBS, Media) stock_solution->dilute final_concentration Check for Precipitation at Final Concentration dilute->final_concentration no_precipitate Proceed with Experiment final_concentration->no_precipitate No final_concentration->precipitate Yes cosolvent Optimize Co-solvent System (e.g., PEG-400, Solutol HS 15) precipitate->cosolvent cosolvent->dilute end_vivo Proceed with In Vivo Dosing formulation->end_vivo

Caption: A decision-making workflow for selecting an appropriate solvent system.

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which can then be diluted into aqueous media for cellular or biochemical assays.

Materials
  • 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

Procedure
  • Weighing the Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial.

  • Initial Solvent Addition: Add a small volume of DMSO to the compound. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight (350.43 g/mol ).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Dilution into Aqueous Media

When preparing the final working concentration, it is crucial to minimize precipitation.

  • Pre-warm Aqueous Medium: Warm the cell culture medium or buffer to 37°C.

  • Rapid Dilution: While vortexing the aqueous medium, rapidly add the required volume of the DMSO stock solution. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

start Start: Prepare Stock weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->add_dmso No store Store at -20°C / -80°C check_dissolution->store Yes dilute_media Dilute in Pre-warmed Aqueous Media with Vortexing store->dilute_media final_check Check for Precipitation dilute_media->final_check experiment Proceed to Experiment final_check->experiment

Caption: Workflow for preparing an in vitro stock solution.

Protocol 2: Formulation Strategies for In Vivo Experiments

For animal studies, it is often necessary to use a vehicle that can maintain the compound in solution or suspension to ensure consistent bioavailability.

Recommended Vehicles

The choice of vehicle will depend on the route of administration and the required dose.

Vehicle ComponentPurposeTypical Concentration
PEG-400 Co-solvent10-60%
Tween® 80 / Solutol® HS 15 Surfactant/Solubilizer1-10%
Propylene Glycol Co-solvent10-40%
Corn Oil / Sesame Oil Lipid-based vehicleAs required
Hydroxypropyl Methylcellulose (HPMC) Suspending agent0.5-1%
Example Formulation (for oral gavage)

This is a starting point and may require optimization.

  • Solubilization: Dissolve the compound in a mixture of PEG-400 and Tween® 80 (e.g., a 4:1 ratio). Gentle heating (to 40-50°C) and sonication may be required.

  • Aqueous Phase Addition: Slowly add saline or water to the organic phase while continuously stirring or vortexing.

  • Final Homogenization: Ensure the final formulation is a clear solution or a fine, homogenous suspension.

start Start: Prepare Formulation weigh Weigh Compound start->weigh add_cosolvent Add Co-solvent (e.g., PEG-400) and Surfactant (e.g., Tween 80) weigh->add_cosolvent dissolve Heat and Sonicate to Dissolve add_cosolvent->dissolve add_aqueous Slowly Add Aqueous Phase (e.g., Saline) with Stirring dissolve->add_aqueous check_formulation Homogenous Solution/Suspension? add_aqueous->check_formulation dosing Proceed with Animal Dosing check_formulation->dosing Yes optimize Optimize Vehicle Composition check_formulation->optimize No optimize->add_cosolvent

Caption: Workflow for preparing an in vivo formulation.

Concluding Remarks

The successful use of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in experimental settings is highly dependent on the appropriate choice of solvent and formulation. The protocols provided here offer a starting point for researchers. It is recommended to perform small-scale solubility tests to determine the optimal conditions for your specific experimental needs. Always ensure the final concentration of any organic solvents or excipients is compatible with your experimental system and does not introduce confounding effects.

Application Notes and Protocols for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (NCT02) In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

This document provides detailed application notes and protocols for the in vivo use of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as NCT02. This compound has been identified as a molecular glue degrader that induces the proteasomal degradation of Cyclin K (CCNK) and its binding partner Cyclin-Dependent Kinase 12 (CDK12).[1] this compound accomplishes this by promoting an interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1, leading to the ubiquitination and subsequent degradation of CCNK.[1]

The primary application of this compound in vivo is the investigation of the therapeutic potential of CCNK/CDK12 degradation, particularly in the context of colorectal cancer (CRC).[1] Preclinical studies have demonstrated that this compound can selectively inhibit the proliferation of CRC cells and suppress tumor growth in patient-derived xenograft (PDX) models, especially in tumors with TP53 deficiencies or those classified as consensus molecular subtype 4 (CMS4).[1] These notes are intended to guide researchers, scientists, and drug development professionals in the design and execution of in vivo studies involving this compound.

Compound Information

Parameter Information
Compound Name 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Alias This compound
CAS Number 790245-61-3
Molecular Formula C₁₇H₁₆N₂O₂S
Mechanism of Action Molecular glue degrader; induces proteasomal degradation of CCNK and CDK12.[1]
Primary Indication (Preclinical) Colorectal Cancer (CRC)[1]

In Vivo Dosing and Administration

The following table summarizes the dosing and administration details for this compound in a preclinical patient-derived xenograft (PDX) model of colorectal cancer.

Parameter Details Reference
Animal Model Patient-Derived Xenograft (PDX) in immunodeficient miceDieter et al., 2021
Dose 50 mg/kgDieter et al., 2021
Administration Route Oral gavage (p.o.)Dieter et al., 2021
Vehicle/Formulation Not explicitly stated in the primary publication. A common formulation for similar compounds is suspension in a vehicle such as 0.5% methylcellulose or a mixture of DMSO and corn oil. Researchers should perform formulation and stability studies to determine an appropriate vehicle.General Practice
Dosing Frequency Once dailyDieter et al., 2021
Treatment Duration 28 daysDieter et al., 2021

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes a general method for preparing a formulation of this compound for in vivo oral administration. The exact vehicle composition may require optimization based on the specific batch of the compound and institutional guidelines.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle like 0.5% methylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound based on the desired concentration and the total volume of the formulation to be prepared for the study cohort.

  • Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the weighed this compound powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved.

  • Vehicle Addition: To the DMSO stock solution, add the required volume of corn oil (or other vehicle) to achieve the final desired concentration (e.g., for a 50 mg/kg dose, the final concentration will depend on the dosing volume, typically 10 mL/kg for mice).

  • Mixing: Vortex the mixture vigorously to ensure a uniform suspension. If necessary, use a sonicator for a short period to aid in creating a homogenous suspension.

  • Final Formulation: The final formulation should be a clear solution or a uniform suspension. Ensure it is prepared fresh daily before administration to avoid degradation.

Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound in a colorectal cancer PDX model.

Materials and Methods:

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)

  • Colorectal cancer patient-derived xenograft tissue

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

  • Surgical tools for tumor implantation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before any experimental procedures.

  • Tumor Implantation: Subcutaneously implant small fragments of the colorectal cancer PDX tissue into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measurements of tumor volume should be taken 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at 50 mg/kg via oral gavage once daily.

    • Control Group: Administer an equivalent volume of the vehicle control via the same route and schedule.

  • Monitoring: Throughout the 28-day treatment period, monitor the animals for body weight changes, signs of toxicity, and tumor growth.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway affected by this compound, leading to the degradation of CCNK/CDK12.

NCT02_Mechanism This compound This compound Ternary_Complex This compound-CDK12-DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CCNK CDK12-CCNK Complex CDK12_CCNK->Ternary_Complex Binds to CDK12 DDB1 DDB1 (E3 Ligase Substrate Receptor) DDB1->Ternary_Complex Binds to DDB1 Ubiquitination Ubiquitination of CCNK Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Degradation CCNK/CDK12 Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a molecular glue degrader.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the logical flow of an in vivo efficacy study for this compound.

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis PDX_Implant Implant PDX Tissue into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth PDX_Implant->Tumor_Growth Randomization Randomize into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment Daily Oral Administration (50 mg/kg this compound or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Well-being (28 days) Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

Application Notes and Protocols for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific biological data or established use as a chemical probe for the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

The requested detailed application notes, quantitative data, experimental protocols, and signaling pathway diagrams cannot be generated as there is no published research on the biological activity or mechanism of action of this specific molecule. The search results did not yield any information regarding its synthesis, biological targets, or any assays in which it has been utilized.

General information from the search results indicates that molecules with similar structural fragments, such as acetamide, thiazole, and furan derivatives, are of interest in medicinal chemistry and drug discovery for a variety of targets. For instance, various substituted acetamide derivatives have been investigated as potential anticancer agents, inhibitors of enzymes like carbonic anhydrase, or as agents targeting inflammatory pathways. However, this general information is not applicable to the specific, complex molecule requested.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the lack of available data, researchers interested in this compound would need to undertake a full de novo characterization. This would involve:

  • Chemical Synthesis and Verification: The first step would be to synthesize the compound and verify its structure and purity using standard analytical techniques (e.g., NMR, mass spectrometry, HPLC).

  • Initial Biological Screening: High-throughput screening against a broad range of biological targets (e.g., kinases, GPCRs, ion channels, nuclear receptors) could be performed to identify potential biological activity.

  • Target Identification and Validation: If a biological activity is identified, subsequent experiments would be required to identify the specific molecular target(s) and validate the interaction.

  • Mechanism of Action Studies: Once a target is validated, further cell-based and in vivo experiments would be necessary to elucidate the compound's mechanism of action and its effect on relevant signaling pathways.

To proceed with generating the requested detailed documentation, specific biological data from such studies would be required. If you have access to unpublished data for this compound or would like to request a similar analysis for a different, well-characterized chemical probe, please provide the relevant information.

Below is a conceptual workflow for the initial characterization of a novel chemical compound, which would be the necessary first step for a molecule like 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

G cluster_0 Phase 1: Synthesis and Initial Screening cluster_1 Phase 2: Target Identification and Validation cluster_2 Phase 3: Mechanism of Action and Probe Development A Chemical Synthesis and Purification B Structural Verification (NMR, MS, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Confirmation and Dose-Response Analysis C->D Identified 'Hits' E Target Deconvolution (e.g., Affinity Chromatography, Proteomics) D->E F Direct Target Engagement Assays (e.g., SPR, ITC) E->F G Validation in Cellular Models (e.g., Knockdown/Overexpression) F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Selectivity Profiling H->I J In Vivo Efficacy and Toxicity Studies I->J K Chemical Probe Characterization Report J->K

Conceptual workflow for novel chemical probe characterization.

Application Notes and Protocols for High-Throughput Screening with 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the novel compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (hereafter referred to as Compound X) as a potential inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in various cancers. The protocols outlined below describe a robust in vitro HTS assay designed to identify and characterize inhibitors of Akt phosphorylation, a key downstream event in this pathway. These guidelines are intended for researchers and scientists in the field of drug discovery and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Compound X, featuring a unique indeno-furan scaffold coupled with a thiazolyl-acetamide moiety, has been synthesized as a potential modulator of this pathway based on in-silico modeling and the known anti-cancer activities of related heterocyclic compounds.

These application notes describe a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a sensitive and robust method suitable for HTS, to quantify the inhibition of Akt phosphorylation at Serine 473 by Compound X.

Mechanism of Action and Signaling Pathway

Compound X is hypothesized to act as an allosteric inhibitor of Akt (also known as Protein Kinase B), preventing its phosphorylation by upstream kinases such as PDK1 and mTORC2. This inhibition is expected to block the downstream signaling cascade, leading to the suppression of cell proliferation and survival in cancer cells with a hyperactivated PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Thr308 Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Ser473 CompoundX Compound X (Hypothesized) CompoundX->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Hypothesized PI3K/Akt signaling pathway and the inhibitory action of Compound X.

High-Throughput Screening Protocol

The following protocol details a TR-FRET-based assay to measure the inhibition of Akt (Ser473) phosphorylation. This assay is designed for a 384-well plate format, suitable for HTS.

Materials and Reagents
  • Compound X: 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

  • Assay Plates: 384-well, low-volume, white, non-binding surface plates

  • Recombinant Human Akt1 Protein: Inactive

  • Active Kinase: PDK1/mTORC2 complex or a suitable surrogate

  • ATP: Adenosine 5'-triphosphate

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-phospho-Akt (Ser473) antibody (Donor)

    • Allophycocyanin (APC)-labeled ULight™-peptide substrate (Acceptor)

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution: 100 mM EDTA in assay buffer

  • Positive Control: Known Akt inhibitor (e.g., MK-2206)

  • Negative Control: DMSO (vehicle)

  • Plate Reader: TR-FRET compatible plate reader with dual emission detection (e.g., at 665 nm and 615 nm)

Experimental Workflow

HTS_Workflow start Start dispense_compound Dispense Compound X, Positive Control, or DMSO to 384-well plate start->dispense_compound add_kinase Add Akt1 Protein and ULight™-peptide Substrate dispense_compound->add_kinase pre_incubate Pre-incubate for 15 min at Room Temperature add_kinase->pre_incubate initiate_reaction Initiate Reaction by Adding ATP and Active Kinase Mix pre_incubate->initiate_reaction incubate Incubate for 60 min at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction with EDTA Stop Solution incubate->stop_reaction add_detection Add TR-FRET Detection Reagents stop_reaction->add_detection final_incubate Incubate for 60 min at Room Temperature (in the dark) add_detection->final_incubate read_plate Read Plate on TR-FRET Reader final_incubate->read_plate analyze_data Data Analysis: Calculate TR-FRET Ratio and % Inhibition read_plate->analyze_data end End analyze_data->end

Figure 2: High-throughput screening experimental workflow for Compound X.
Step-by-Step Protocol

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. The final concentration in the assay should range from 1 nM to 100 µM.

  • Compound Dispensing: Dispense 100 nL of the diluted Compound X, positive control (MK-2206), or DMSO (negative control) into the wells of a 384-well assay plate.

  • Addition of Akt and Substrate: Add 5 µL of a solution containing recombinant Akt1 protein and ULight™-peptide substrate in assay buffer to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP and the active kinase complex in assay buffer to initiate the reaction. The final ATP concentration should be at its Km value for Akt1.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stopping the Reaction: Add 5 µL of the stop solution containing EDTA to each well to chelate Mg²⁺ and stop the kinase reaction.

  • Addition of Detection Reagents: Add 5 µL of the TR-FRET detection reagent mix containing the Europium-labeled anti-phospho-Akt (Ser473) antibody and streptavidin-APC.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-compatible reader, measuring the emission at 665 nm (APC, acceptor) and 615 nm (Europium, donor) after excitation at 320 nm.

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Background) / (Ratio_NegativeControl - Ratio_Background))

    • Where Ratio_Background is the signal from wells without kinase.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data Summary

The following tables present hypothetical but representative data for the HTS assay of Compound X.

Table 1: HTS Assay Parameters

ParameterValue
Assay Format384-well TR-FRET
TargetRecombinant Human Akt1
SubstrateULight™-peptide
ATP Concentration10 µM (Km)
Compound X Concentration Range1 nM - 100 µM
Positive ControlMK-2206 (10 µM)
Negative Control1% DMSO
Incubation Time60 minutes
Incubation Temperature25°C

Table 2: Dose-Response Data for Compound X

Compound X Conc. (µM)% Inhibition (Mean ± SD)
10098.2 ± 2.1
3095.5 ± 3.4
1089.1 ± 4.0
375.3 ± 5.2
152.1 ± 4.8
0.328.9 ± 3.9
0.110.5 ± 2.5
0.032.1 ± 1.8
0.010.5 ± 1.2

Table 3: Potency and Selectivity Profile (Hypothetical)

CompoundTargetIC₅₀ (µM)
Compound X Akt1 0.95
Compound XPI3Kα> 100
Compound XmTOR> 100
MK-2206 (Control)Akt10.012

Troubleshooting and Quality Control

  • High Well-to-Well Variability: Ensure proper mixing and accurate liquid handling. Check for bubbles in the wells.

  • Low Z'-factor: Optimize reagent concentrations (enzyme, substrate, ATP). Ensure the stability of reagents. A Z'-factor > 0.5 is considered excellent for HTS.

  • Assay Drift: Monitor plate reading times and environmental conditions (temperature).

Conclusion

The protocols and data presented herein provide a comprehensive guide for the high-throughput screening of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide as a potential inhibitor of the PI3K/Akt signaling pathway. The described TR-FRET assay is a robust, sensitive, and scalable method for identifying and characterizing novel kinase inhibitors in a drug discovery setting. Further studies, including cell-based assays and in vivo models, are warranted to validate the therapeutic potential of promising lead compounds.

Application of Indenofuran and Related Compounds in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenofuran compounds, a class of heterocyclic organic molecules, and more broadly, furan-containing scaffolds such as benzofurans, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are structurally characterized by a furan ring fused with other cyclic systems, which serves as a versatile pharmacophore for the development of novel therapeutic agents. In cancer research, derivatives of these scaffolds have demonstrated potent cytotoxic effects against a variety of tumor cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis and metastasis. This document provides an overview of the application of these compounds in cancer research, including quantitative data on their efficacy and detailed protocols for their experimental evaluation.

Mechanism of Action and Key Signaling Pathways

Indenofuran-related compounds, particularly benzofuran derivatives, exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some benzofuran derivatives have been shown to increase the activity of caspase-3 and caspase-7, key executioner caspases.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents the cells from dividing and leads to an accumulation of cells in a non-proliferative state.

  • Modulation of Signaling Pathways: Benzofuran derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. By inhibiting components of this pathway, these compounds can effectively suppress tumor growth. Another important target is the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is crucial for cell proliferation and differentiation.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected furan-based derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4 MCF-7 (Breast)4.06StaurosporineNot specified
Compound 7 MCF-7 (Breast)2.96StaurosporineNot specified
Compound 1c K562 (Leukemia)>50% inhibition at 100 µMNot specifiedNot specified
Compound 1e K562 (Leukemia)>50% inhibition at 100 µMNot specifiedNot specified
Compound 2d K562 (Leukemia)>50% inhibition at 100 µMNot specifiedNot specified
Compound 3a K562 (Leukemia)>50% inhibition at 100 µMNot specifiedNot specified
Compound 3d K562 (Leukemia)>50% inhibition at 100 µMNot specifiedNot specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indenofuran-related compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Indenofuran/benzofuran compounds of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the compounds induce apoptosis in cancer cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA and is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 × 10^5 cells/well and treat with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of key executioner caspases to confirm apoptosis induction.

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The addition of the reagent to cells results in cell lysis, followed by caspase cleavage of the substrate, which generates a luminescent signal produced by luciferase.

Materials:

  • Cancer cell lines

  • Test compounds

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity present.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation start Indenofuran/Benzofuran Compound Synthesis viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis caspase Caspase Activity Assay ic50->caspase mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) ic50->mechanism signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Indenofuran Indenofuran/Benzofuran Compound Indenofuran->PI3K inhibits

Thiazole Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their ability to selectively inhibit a variety of enzymes implicated in human diseases. This document provides detailed application notes and experimental protocols for researchers investigating thiazole derivatives as enzyme inhibitors, with a focus on acetylcholinesterase (AChE), ubiquitin-specific protease 7 (USP7), and carbonic anhydrase (CA).

Thiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors

Application Note: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, alleviating cognitive symptoms.[1][2][3] Thiazole derivatives have emerged as a promising class of AChE inhibitors due to their structural versatility and potent inhibitory activity.

Data Presentation: AChE Inhibition by Thiazole Derivatives
Compound IDThiazole Derivative Structure/ClassTarget EnzymeIC50 ValueReference
1 2-(2-(benzylidene)hydrazinyl)-4-phenylthiazoleHuman AChE5.73 µM[4]
2 4-(4-chlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazinyl)thiazoleHuman AChE12.15 µM[4]
3 2-((4-fluorobenzylidene)hydrazono)-2,3-dihydro-1,3-thiazoleElectrophorus electricus AChE0.21 µM
4 4-(4-bromophenyl)-2-(hydrazineyl)thiazoleElectrophorus electricus AChE0.54 µM
5 N-benzyl-4-phenylthiazol-2-amineElectrophorus electricus AChE0.011 µM
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman, which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Thiazole derivative inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 3 mM stock solution of DTNB in 0.1 M phosphate buffer (pH 7.0) containing 15 mg of sodium bicarbonate per 10 mL.

    • Prepare a stock solution of AChE (e.g., 500 U/mL) in 0.1 M phosphate buffer (pH 8.0) and dilute to the desired working concentration (e.g., 0.1 U/mL) with the same buffer.

    • Prepare serial dilutions of the thiazole derivative inhibitor in DMSO.

  • Assay in 96-Well Plate:

    • Add 20 µL of the thiazole derivative inhibitor solution (or DMSO for control) to each well.

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution.

    • To initiate the reaction, add 10 µL of the ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis AChE AChE Solution Mix Mix Reagents in 96-well plate: Inhibitor + Buffer + AChE AChE->Mix ATCI ATCI (Substrate) Add_ATCI Initiate reaction with ATCI ATCI->Add_ATCI DTNB DTNB (Ellman's Reagent) Add_DTNB Add DTNB DTNB->Add_DTNB Inhibitor Thiazole Derivative Inhibitor->Mix Incubate Incubate (37°C, 15 min) Mix->Incubate Incubate->Add_DTNB Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm Add_ATCI->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Cholinergic_Signaling_AD cluster_synapse Cholinergic Synapse cluster_downstream Alzheimer's Pathology ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis Neuron Neuronal Dysfunction AChR->Neuron Activates Signaling Abeta Aβ Aggregation AChE->Abeta Promotes Tau Tau Hyperphosphorylation AChE->Tau Promotes Abeta->Neuron Leads to Tau->Neuron Leads to Thiazole Thiazole Derivative Inhibitor Thiazole->AChE Inhibits

Thiazole Derivatives as Ubiquitin-Specific Protease 7 (USP7) Inhibitors

Application Note: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control, DNA repair, and apoptosis.[5] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[6][7] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which can induce apoptosis in cancer cells.[5][6][7] Therefore, thiazole-based USP7 inhibitors are being actively investigated as potential anti-cancer therapeutics.

Data Presentation: USP7 Inhibition by Thiazole Derivatives
Compound IDThiazole Derivative Structure/ClassTarget EnzymeIC50 ValueReference
6 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole derivativeHuman USP77.6 µM[8]
7 4-(4-methoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amineHuman USP717.0 µM[8]
8 2-((4-chlorobenzyl)thio)-4-phenylthiazoleHuman USP711.6 µM[8]
9 Thiazole-based compound 73Human USP76.36 µM[8]
10 Pyrimidinone-based thiazole analogHuman USP76 nM[9]
Experimental Protocol: USP7 Deubiquitinase Activity Assay (Fluorescence-based)

This protocol describes a fluorogenic assay to measure the deubiquitinase activity of USP7 using a ubiquitin-rhodamine 110 substrate.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) - Fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Thiazole derivative inhibitor (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ub-Rho110 in an appropriate buffer (e.g., 50 mM Tris pH 7.5).

    • Prepare a stock solution of USP7 in assay buffer.

    • Prepare serial dilutions of the thiazole derivative inhibitor in DMSO.

  • Assay in 384-Well Plate:

    • Add 50 nL of the thiazole derivative inhibitor solution (or DMSO for control) to each well.

    • Add 5 µL of USP7 enzyme solution (e.g., 2 nM final concentration) to each well.

    • Incubate at room temperature for 30 minutes.

    • To initiate the reaction, add 5 µL of Ub-Rho110 substrate solution (e.g., 100 nM final concentration).

  • Measurement:

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

    • Take readings every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

USP7_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis USP7 USP7 Enzyme Mix Mix Reagents in 384-well plate: Inhibitor + USP7 USP7->Mix Substrate Ub-Rho110 (Substrate) Add_Substrate Initiate reaction with Ub-Rho110 Substrate->Add_Substrate Inhibitor Thiazole Derivative Inhibitor->Mix Incubate Incubate (RT, 30 min) Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Add_Substrate->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

p53_MDM2_Pathway cluster_regulation p53 Regulation cluster_outcome Cellular Outcome p53 p53 (Tumor Suppressor) Ub Ubiquitin p53->Ub Tagged for Degradation Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 (E3 Ligase) MDM2->p53 Ubiquitinates USP7 USP7 USP7->MDM2 Deubiquitinates (Stabilizes) Thiazole Thiazole Derivative Inhibitor Thiazole->USP7 Inhibits

Thiazole Derivatives as Carbonic Anhydrase (CA) Inhibitors

Application Note: Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10][11][12] These enzymes are involved in various physiological processes, including pH regulation, CO2 transport, and fluid secretion.[10][11][12] Inhibition of specific carbonic anhydrase isoforms, particularly CA II, is a key therapeutic approach for glaucoma, as it reduces the production of aqueous humor and consequently lowers intraocular pressure.[10][11][12][13][14] Thiazole-containing sulfonamides are a well-established class of potent carbonic anhydrase inhibitors.

Data Presentation: Carbonic Anhydrase Inhibition by Thiazole Derivatives
Compound IDThiazole Derivative Structure/ClassTarget EnzymeIC50 ValueReference
11 2-(hydrazinyl)-4-(p-tolyl)thiazole derivativeHuman CA I39.38 µM[13]
12 4-(4-chlorophenyl)-2-(hydrazinyl)thiazole derivativeHuman CA II38.50 µM[13]
13 Thiazole-methylsulfonyl derivative 2aHuman CA I39.38 µM[8]
14 Thiazole-methylsulfonyl derivative 2hHuman CA II38.50 µM[8]
15 Morpholine derived thiazole 24Bovine CA-IIKi = 9.64 µM[15]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay for measuring carbonic anhydrase activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[16]

Materials:

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (p-NPA) - Substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Thiazole derivative inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of p-NPA in acetone.

    • Prepare a stock solution of Carbonic Anhydrase (e.g., 1 mg/mL) in Tris-HCl buffer and dilute to the desired working concentration.

    • Prepare serial dilutions of the thiazole derivative inhibitor in DMSO.

  • Assay in 96-Well Plate:

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the thiazole derivative inhibitor solution (or DMSO for control).

    • Add 20 µL of the Carbonic Anhydrase solution and mix.

    • To initiate the reaction, add 20 µL of the p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis CA Carbonic Anhydrase Mix Mix Reagents in 96-well plate: Buffer + Inhibitor + CA CA->Mix pNPA p-NPA (Substrate) Add_pNPA Initiate reaction with p-NPA pNPA->Add_pNPA Inhibitor Thiazole Derivative Inhibitor->Mix Mix->Add_pNPA Measure Measure Absorbance at 400 nm Add_pNPA->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Aqueous_Humor_Production cluster_ciliary Ciliary Epithelium cluster_outcome Intraocular Pressure CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Catalyzed by CA HCO3 HCO3- + H+ H2CO3->HCO3 Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Leads to CA Carbonic Anhydrase IOP Intraocular Pressure Aqueous_Humor->IOP Increases Thiazole Thiazole Derivative Inhibitor Thiazole->CA Inhibits

References

Application Notes and Protocols for Efficacy Testing of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed experimental framework for evaluating the therapeutic efficacy of the novel compound, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (hereinafter referred to as "Compound X"). As no specific biological activity has been documented for Compound X, this protocol is based on a hypothesis derived from its structural motifs. The presence of a thiazole ring, a common feature in various anticancer agents, and an indenofuran core suggests a potential application in oncology.[1] This experimental design is therefore focused on assessing the anticancer properties of Compound X, using breast cancer as a primary model.

The proposed workflow begins with a broad in vitro screening to determine the cytotoxic potential of Compound X against a panel of breast cancer cell lines. This is followed by more detailed in vitro assays to elucidate the mechanism of action, focusing on the induction of apoptosis and effects on cell cycle progression. Finally, an in vivo study using a tumor xenograft model is outlined to evaluate the compound's efficacy in a more complex biological system.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on the known activities of thiazole-containing compounds, it is hypothesized that Compound X may exert its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1] The intrinsic apoptotic pathway is a key regulator of cell death and is often dysregulated in cancer. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which govern mitochondrial outer membrane permeabilization, leading to the activation of a cascade of cysteine proteases known as caspases.[2] The activation of executioner caspases, such as Caspase-3 and Caspase-7, results in the cleavage of cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1), ultimately leading to the dismantling of the cell.[2][3]

The following diagram illustrates the hypothesized signaling pathway for Compound X-induced apoptosis.

Hypothesized Apoptotic Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound_X Compound X Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bak) Compound_X->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Apoptosome->Caspase3 Activates Caspase9 Pro-Caspase-9 -> Caspase-9 Caspase9->Apoptosome PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Hypothesized intrinsic apoptosis pathway induced by Compound X.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the efficacy of Compound X.

Experimental_Workflow arrow arrow Start Start: Compound X Synthesis and Characterization In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (MTT) (MCF-7, MDA-MB-231, SK-BR-3, MCF-10A) In_Vitro_Screening->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Mechanistic_Studies Phase 2: In Vitro Mechanistic Studies Determine_IC50->Mechanistic_Studies If IC50 is potent and selective Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Caspase-3, PARP, Bcl-2) Mechanistic_Studies->Western_Blot In_Vivo_Studies Phase 3: In Vivo Efficacy Apoptosis_Assay->In_Vivo_Studies If apoptosis is confirmed Cell_Cycle_Analysis->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Breast Cancer Xenograft Model (e.g., MDA-MB-231 in NSG mice) In_Vivo_Studies->Xenograft_Model Tumor_Growth_Inhibition Evaluate Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment (Body Weight, Histopathology) Xenograft_Model->Toxicity_Assessment End End: Data Analysis and Reporting Tumor_Growth_Inhibition->End Toxicity_Assessment->End

Sequential workflow for evaluating Compound X's anticancer efficacy.

Phase 1: In Vitro Screening

Objective

To determine the cytotoxic effect of Compound X on a panel of human breast cancer cell lines and a non-tumorigenic breast epithelial cell line to assess potency and selectivity.

Cell Lines
  • MCF-7: Estrogen receptor (ER)-positive, luminal A human breast adenocarcinoma.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma.[4]

  • SK-BR-3: HER2-overexpressing human breast adenocarcinoma.

  • MCF-10A: Non-tumorigenic human breast epithelial cell line (control for selectivity).

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound X (e.g., from 0.01 µM to 100 µM) in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation

Table 1: IC₅₀ Values of Compound X in Breast Cancer Cell Lines

Cell Line Subtype Compound X IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
MCF-7 ER+
MDA-MB-231 Triple-Negative
SK-BR-3 HER2+

| MCF-10A | Non-tumorigenic | | |

Phase 2: In Vitro Mechanistic Studies

Objective

To investigate the mechanism by which Compound X induces cell death, focusing on apoptosis and cell cycle arrest. These studies should be performed on the most sensitive cancer cell line identified in Phase 1.

Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V binding.[7][8] PI is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.[2][3][12]

  • Protein Extraction: Treat cells with Compound X as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Cleaved Caspase-3, PARP, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Table 2: Effect of Compound X on Apoptosis and Cell Cycle Distribution

Treatment % Early Apoptosis % Late Apoptosis % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control
Compound X (IC₅₀)

| Compound X (2x IC₅₀) | | | | | |

Table 3: Relative Protein Expression of Apoptotic Markers

Treatment Cleaved Caspase-3 / β-actin Cleaved PARP / β-actin Bcl-2 / β-actin Bax / β-actin
Vehicle Control
Compound X (IC₅₀)

| Compound X (2x IC₅₀) | | | | |

Phase 3: In Vivo Efficacy

Objective

To evaluate the anti-tumor efficacy and systemic toxicity of Compound X in a murine xenograft model of breast cancer.

Animal Model

Female NOD-scid GAMMA (NSG) mice, 6-8 weeks old. These mice are highly immunodeficient and are suitable for engrafting human cell lines.

Protocol: Tumor Xenograft Study

This protocol outlines the establishment of tumors from a human breast cancer cell line in mice and the subsequent treatment with Compound X to assess its effect on tumor growth.[13][14][15]

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ MDA-MB-231 cells (resuspended in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or a suitable solvent).

    • Group 2: Compound X (Dose 1, e.g., 10 mg/kg).

    • Group 3: Compound X (Dose 2, e.g., 30 mg/kg).

    • Group 4: Positive control (e.g., Paclitaxel, 15 mg/kg).[4] Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily or every other day) for 3-4 weeks.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume throughout the study.

    • Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

    • Observe the mice for any signs of distress or adverse effects.

  • Study Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

Data Presentation

Table 4: In Vivo Anti-Tumor Efficacy of Compound X

Treatment Group Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (g) % Tumor Growth Inhibition Mean Change in Body Weight (%)
Vehicle Control N/A
Compound X (Dose 1)
Compound X (Dose 2)

| Positive Control | | | | |

This comprehensive experimental design provides a systematic approach to evaluate the potential of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide as an anticancer agent. The results from these studies will provide crucial data on its cytotoxicity, mechanism of action, and in vivo efficacy, which will be essential for guiding its further development as a potential therapeutic candidate.

References

Troubleshooting & Optimization

Technical Support Center: 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: I am observing precipitation of the compound in my aqueous assay buffer. What are the likely causes?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can be attributed to several factors:

  • Low intrinsic aqueous solubility: The compound may have reached its thermodynamic solubility limit in your buffer.

  • Solvent-shifting effects: If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the compound may precipitate as the percentage of the organic solvent decreases. This is a kinetic solubility issue.[3][4]

  • pH of the buffer: The compound's structure contains nitrogen atoms in the thiazole ring which could be weakly basic. The pH of your buffer can influence the ionization state and, consequently, the solubility.

  • Salt concentration: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (the "salting-out" effect).

  • Temperature: Solubility is temperature-dependent. A decrease in temperature during your experiment could lead to precipitation.

Q3: What solvents are recommended for preparing a stock solution?

A3: For preparing a high-concentration stock solution, polar aprotic organic solvents are generally a good starting point. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Tetrahydrofuran (THF)

It is crucial to determine the maximum solubility in the chosen solvent to ensure a clear, homogenous stock solution.

Q4: How can I improve the solubility of this compound for my in vitro assays?

A4: Several strategies can be employed to enhance the apparent solubility of the compound in aqueous media:[5][6]

  • Use of co-solvents: Including a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer can help maintain the compound's solubility.

  • pH adjustment: Systematically evaluating the compound's solubility at different pH values may reveal a range where it is more soluble.

  • Use of surfactants or detergents: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles that encapsulate the compound and increase its apparent solubility.[7]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8]

  • Formulation as a solid dispersion: For in vivo studies, creating a solid dispersion with a polymer carrier can improve dissolution and bioavailability.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer
  • Observation: A clear DMSO stock solution turns cloudy or forms a visible precipitate when diluted into the aqueous assay buffer.

  • Troubleshooting Steps:

    • Decrease the final compound concentration: The most straightforward approach is to lower the final concentration in the assay to a level below its kinetic solubility limit.

    • Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Be mindful of the potential effects of the solvent on your experimental system.

    • Use a different organic solvent for the stock: In some cases, a compound may be more amenable to dilution from a different solvent like DMF or ethanol.

    • Prepare an intermediate dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a solution with a higher percentage of organic co-solvent first, and then perform the final dilution into the assay buffer.

    • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates.

Issue 2: Inconsistent Results or Low Potency in Biological Assays
  • Observation: The compound shows variable activity or lower than expected potency across different experiments.

  • Potential Cause: Undissolved compound can lead to an overestimation of the actual concentration in solution, resulting in inaccurate bioassay data.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before running the assay, carefully inspect all solutions containing the compound for any signs of cloudiness or precipitate.

    • Perform a solubility test: Conduct a formal kinetic or thermodynamic solubility assay (see protocols below) in your specific assay buffer to determine the solubility limit.

    • Filter the solution: Before adding the compound to your assay, you can filter it through a 0.22 µm filter to remove any undissolved particles. The concentration of the filtrate should then be determined to know the true soluble concentration.

    • Incorporate solubility-enhancing excipients: As mentioned in the FAQs, consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer.

Quantitative Data Summary

As no specific public data is available for this compound, researchers should generate their own. The following table provides a template for summarizing experimentally determined solubility.

Solvent System (at 25°C)Solubility (µg/mL)Molar Solubility (µM)Method
Organic Solvents
DMSOEnter experimental dataEnter experimental dataThermodynamic
DMFEnter experimental dataEnter experimental dataThermodynamic
EthanolEnter experimental dataEnter experimental dataThermodynamic
Aqueous Buffers
PBS (pH 7.4)Enter experimental dataEnter experimental dataKinetic/Thermo
50 mM Tris (pH 8.0)Enter experimental dataEnter experimental dataKinetic/Thermo
PBS + 0.5% DMSOEnter experimental dataEnter experimental dataKinetic
PBS + 0.1% Tween® 80Enter experimental dataEnter experimental dataKinetic

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is useful for early-stage discovery to assess solubility upon dilution from an organic stock into an aqueous buffer.[3][4][9]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[4][9]

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a small volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared in the same solvent.

Visualizations

G start Compound precipitates in aqueous assay buffer q1 Is the final concentration known to be below the solubility limit? start->q1 a1_yes Check for other issues: - Temperature fluctuations - Buffer instability - Compound degradation q1->a1_yes Yes a1_no Determine solubility limit (See Protocol 1 or 2) q1->a1_no No q2 Is solubility still too low? a1_no->q2 a2_no Proceed with experiment at or below this solubility limit q2->a2_no No a2_yes Implement solubility enhancement strategy q2->a2_yes Yes strategy1 Increase co-solvent % a2_yes->strategy1 strategy2 Add surfactant (e.g., Tween® 80) a2_yes->strategy2 strategy3 Adjust buffer pH a2_yes->strategy3 strategy4 Use cyclodextrin a2_yes->strategy4 retest Re-test solubility and assay performance strategy1->retest strategy2->retest strategy3->retest strategy4->retest

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_physchem Compound cluster_solvent Solvent System cluster_external Conditions solubility Compound Solubility physchem Physicochemical Properties pka pKa (Ionization) physchem->pka logp LogP (Lipophilicity) physchem->logp mw Molecular Weight physchem->mw crystal Crystal Lattice Energy physchem->crystal pka->solubility logp->solubility mw->solubility crystal->solubility solvent Solvent Properties polarity Polarity solvent->polarity ph pH solvent->ph cosolvents Co-solvents solvent->cosolvents polarity->solubility ph->solubility cosolvents->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility agitation Agitation Rate agitation->solubility external external external->temp external->pressure external->agitation

Caption: Key factors influencing the solubility of a compound.

References

Technical Support Center: Synthesis of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The primary focus is on optimizing the amide coupling reaction, which is the final and often most challenging step in the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly in the amide coupling step between 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid and 2-amino-5-methyl-1,3-thiazole.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a reactive intermediate for the amine to attack. If this activation is slow or incomplete, the reaction will not proceed efficiently.

    • Solution 1: Change Coupling Agent. If standard reagents like EDC/HOBt are failing, consider more potent activating agents such as HATU or PyBOP.[1][2] For sterically hindered substrates, converting the carboxylic acid to an acyl fluoride using reagents like TFFH may improve yields.[3]

    • Solution 2: Optimize Reagent Stoichiometry. Ensure at least stoichiometric amounts of the coupling agent are used. An excess of the cheaper reagent, either the acid or the amine, can drive the reaction to completion.

    • Solution 3: Check Reagent Quality. Coupling reagents can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagents.

  • Poor Nucleophilicity of the Amine: The aminothiazole moiety may be electron-deficient, reducing its nucleophilicity and slowing down the reaction.

    • Solution 1: Add a Non-Nucleophilic Base. A base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to deprotonate the amine and increase its nucleophilicity. Ensure the base is fresh and dry.

    • Solution 2: Increase Reaction Temperature. While many couplings are run at 0°C to room temperature to minimize side reactions, sluggish reactions can sometimes be improved by gentle heating (e.g., 40-60°C).[4] However, monitor for degradation.

  • Sub-optimal Reaction Conditions: The choice of solvent and the order of reagent addition can significantly impact the reaction outcome.

    • Solution 1: Solvent Selection. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide coupling. If solubility is an issue or if byproducts are problematic, switching to a different solvent like acetonitrile might be beneficial.[5]

    • Solution 2: Order of Addition. A common and effective procedure is to pre-activate the carboxylic acid with the coupling agent and HOBt for a short period (10-15 minutes) before adding the amine and base.[5] This allows the formation of the active ester intermediate.

Issue 2: Multiple Spots on TLC and Difficult Purification

Possible Causes and Solutions

  • Formation of Byproducts: Several side reactions can lead to a complex reaction mixture.

    • Cause 1: Anhydride Formation. The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by the pre-activation strategy mentioned above.

    • Cause 2: Racemization. If the alpha-carbon to the carboxyl group is a stereocenter, racemization can occur. The addition of HOBt is known to suppress this side reaction.[6]

    • Cause 3: N-Acylurea Formation (with Carbodiimides). The O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove. Running the reaction in the presence of HOBt minimizes the concentration of the O-acylisourea, thus reducing this side reaction.

  • Difficulty Removing Reagents and Byproducts:

    • Solution 1: Aqueous Workup. A standard workup procedure involves washing the organic layer with a dilute acid (e.g., 0.1 M HCl) to remove excess amine and bases like DIPEA, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt. A final brine wash helps to remove residual water.[7]

    • Solution 2: Dealing with Dicyclohexylurea (DCU). If DCC is used as the coupling agent, the DCU byproduct is notoriously difficult to remove as it is often insoluble. It can sometimes be removed by filtration, but co-precipitation with the product can occur. Using EDC, where the urea byproduct is water-soluble, is a common strategy to avoid this issue.[6]

    • Solution 3: Chromatography. Flash column chromatography is almost always necessary to obtain the final product in high purity. A well-chosen solvent system is key to separating the product from any remaining impurities.

Data Presentation: Comparison of Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseTypical SolventTemperatureKey AdvantagesCommon Issues
EDCHOBtDIPEA/TEADCM or DMF0°C to RTWater-soluble urea byproduct, easy workup.[6]Can be sluggish for unreactive partners.
DCCHOBtDIPEA/TEADCM0°C to RTInexpensive and effective.DCU byproduct is often insoluble and difficult to remove.[4]
HATUNoneDIPEA/TEADMFRTHighly effective for difficult couplings, low racemization.More expensive, can be sensitive to moisture.
PyBOPNoneDIPEA/TEADMFRTSimilar to HATU, very effective.Byproducts can be challenging to remove.
SOCl₂NonePyridine/TEADCM0°C to RTForms a highly reactive acyl chloride.Harsh conditions, can lead to side reactions with sensitive functional groups.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the target molecule?

A1: The most direct route is a two-part synthesis. First, the synthesis of the two main precursors: 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid and 2-amino-5-methyl-1,3-thiazole. The second part is the amide coupling of these two intermediates to form the final product.

A2: While a specific protocol for this exact molecule is not widely published, a very similar compound, 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid, is commercially available.[9][10] You could either purchase this and attempt to introduce the double bond in the five-membered ring, or you would need to undertake a multi-step synthesis. Synthetic routes to similar indeno-furan and benzofuran structures often involve building the furan ring onto a pre-existing indanone or related bicyclic core.

Q3: Which coupling agent should I start with?

A3: For a new reaction, it is often best to start with a reliable and well-understood set of conditions. An EDC/HOBt coupling in DCM or DMF with DIPEA as a base is a good starting point due to the ease of workup.[11] If this fails to give a satisfactory yield, you can then move to more powerful reagents like HATU.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method. You should spot the starting carboxylic acid, the starting amine, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the limiting starting material will indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the formation of the desired product by checking for its molecular weight.

Q5: The TLC of my reaction is very messy. What could be the cause?

A5: A messy TLC can indicate several issues: thermal degradation of starting materials or products (especially if heating), multiple side reactions, or the presence of impurities in your starting materials.[7] It is crucial to use pure starting materials. If the reaction is messy, try running it at a lower temperature and ensure your reagents are fresh.

Q6: I am having trouble removing DMF after the reaction. What is the best way to do this?

A6: DMF has a high boiling point, making it difficult to remove by rotary evaporation alone. One common method is to dilute the reaction mixture with a solvent like ethyl acetate and then wash it multiple times with water or brine. The DMF will partition into the aqueous layer. Another method is azeotropic removal with a solvent like heptane or toluene under reduced pressure, but this can require heating which might degrade the product.[7]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Amide Coupling
  • To a solution of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid (1.0 eq) in dry DCM or DMF (0.1 M) at 0°C under an inert atmosphere (N₂ or Ar), add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0°C for 15 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-5-methyl-1,3-thiazole (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

Diagram 1: Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in Solvent B Add EDC and HOBt A->B C Stir at 0°C (Pre-activation) B->C D Add Amine and Base C->D After 15 min E Warm to RT, Stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Aqueous Washes (Acid, Base, Brine) F->G Reaction Complete H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for a typical EDC/HOBt amide coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low or No Yield Observed Condition1 Using EDC/HOBt? Start->Condition1 Action1 Switch to HATU or PyBOP Condition1->Action1 Yes Action2 Check Reagent Quality & Stoichiometry Condition1->Action2 No/Unsure Condition2 Reaction at RT? Action1->Condition2 Action2->Condition2 Action3 Increase Temperature to 40-60°C Condition2->Action3 Yes Condition3 Order of Addition Optimized? Condition2->Condition3 No Action4 Check for Degradation by TLC Action3->Action4 Action4->Condition3 Action5 Pre-activate Acid before Amine Addition Condition3->Action5 No End Re-evaluate Results Condition3->End Yes Action5->End

Caption: Decision tree for troubleshooting low yield in amide synthesis.

References

Technical Support Center: Purification of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of the target compound.

Issue 1: Low Purity After Initial Crystallization

  • Question: My initial crystallization attempt resulted in a product with low purity (<95% by HPLC). What steps can I take to improve this?

  • Answer: Low purity after initial crystallization can be attributed to several factors, including the presence of closely related impurities or residual starting materials. Consider the following troubleshooting steps:

    • Solvent System Screening: The choice of solvent is critical for effective purification by crystallization. A systematic screening of different solvent systems is recommended. The ideal solvent should fully dissolve the compound at elevated temperatures but provide limited solubility at room temperature or below, allowing for selective crystallization of the desired product while impurities remain in the mother liquor.

    • Recrystallization: A second crystallization step is often effective. Dissolve the impure solid in a minimal amount of a suitable hot solvent and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.

    • Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration and crystallization.

    • Chromatographic Polishing: If crystallization fails to achieve the desired purity, a final polishing step using column chromatography may be necessary.

Issue 2: Presence of Persistent Colored Impurities

  • Question: My product is consistently a pale yellow or brown solid, suggesting the presence of colored impurities. How can I remove them?

  • Answer: Colored impurities in heterocyclic compounds can be challenging to remove. Here are some strategies:

    • Activated Carbon: As mentioned above, treating a solution of your compound with activated carbon can be effective. Use a minimal amount to avoid significant product loss.

    • Charcoal Filtration: After dissolving your crude product, pass the solution through a small plug of charcoal and celite before crystallization.

    • Oxidizing/Reducing Agents: In some cases, impurities may be susceptible to mild oxidation or reduction, converting them into species that are more easily separated. This should be approached with caution to avoid degrading the target compound.

    • Column Chromatography: A well-chosen chromatographic system can effectively separate colored impurities. Normal phase chromatography on silica gel is a common starting point for compounds of this nature.[1]

Issue 3: Poor Recovery After Column Chromatography

  • Question: I am losing a significant amount of my compound during column chromatography. How can I improve the recovery?

  • Answer: Poor recovery from column chromatography can be due to several factors:

    • Irreversible Adsorption: The compound may be strongly and irreversibly adsorbing to the stationary phase (e.g., silica gel). This can sometimes be mitigated by:

      • Deactivating the silica gel with a small amount of a polar modifier like triethylamine in the eluent, especially if the compound is basic.

      • Switching to a less acidic stationary phase like alumina.

    • Compound Instability: The compound may be degrading on the stationary phase. If instability is suspected, consider:

      • Running the chromatography at a lower temperature.

      • Minimizing the time the compound spends on the column by using a faster flow rate or a shorter column.

    • Inappropriate Eluent: The eluent may not be strong enough to effectively move the compound down the column, leading to band broadening and apparent loss. A gradient elution might be more effective than an isocratic one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide?

A1: Common impurities often include unreacted starting materials such as 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid and 2-amino-5-methyl-1,3-thiazole. Additionally, side products from the amide coupling reaction, such as self-coupled products of the carboxylic acid, or byproducts from the synthesis of the indenofuran and thiazole heterocyclic systems may be present.

Q2: What is a good starting point for a solvent system for silica gel column chromatography?

A2: For heterocyclic compounds of moderate polarity like the target molecule, a good starting point for normal phase silica gel chromatography is a mixture of a non-polar solvent and a moderately polar solvent.[1] A common choice is a gradient of ethyl acetate in hexanes or petroleum ether.[1] For example, you could start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound has poor solubility in common normal-phase eluents or if normal-phase chromatography fails to provide adequate separation. A typical eluent system would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: My compound seems to be poorly soluble in most common organic solvents. How can I effectively purify it?

A4: Poor solubility can be a significant challenge. Here are some approaches:

  • For Crystallization: Screen a wide range of solvents, including more polar options like alcohols (methanol, ethanol), acetonitrile, or even solvent mixtures. Dichloromethane/methanol mixtures can sometimes be effective.

  • For Chromatography: If solubility is an issue for loading onto a column, you can dissolve the crude product in a strong, polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.

  • Trituration: Suspending the impure solid in a solvent in which the desired compound is poorly soluble but the impurities are soluble can be an effective purification technique. The solid is stirred in the solvent for a period, then filtered, leaving a purer product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Crystallization 95-99%60-90%Scalable, cost-effectiveDependent on solubility profile, may not remove closely related impurities
Silica Gel Chromatography >99%50-85%High resolution, versatileCan be time-consuming, potential for product loss on column
Reverse-Phase HPLC >99.5%70-95%Excellent for final polishing, high resolutionRequires specialized equipment, limited scalability
Trituration 90-98%80-95%Simple, good for removing highly soluble impuritiesNot effective for all impurity profiles

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If solubility is low, adsorb the compound onto a small amount of silica gel as described in the FAQs.

  • Elution: Begin eluting with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Product Initial_Purity_Check Purity Check (TLC/HPLC) Crude_Product->Initial_Purity_Check Crystallization Crystallization Initial_Purity_Check->Crystallization Purity < 98% Purity_Check_1 Purity > 98%? Crystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography No Pure_Product Pure Product Purity_Check_1->Pure_Product Yes Purity_Check_2 Purity > 98%? Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Yes Further_Purification Consider Further Purification Purity_Check_2->Further_Purification No

Caption: A general workflow for the purification of the target compound.

Troubleshooting_Low_Purity Start Low Purity after Crystallization Solvent_Screen Screen Different Solvents Start->Solvent_Screen Recrystallize Perform Recrystallization Solvent_Screen->Recrystallize Check_Purity_1 Purity Improved? Recrystallize->Check_Purity_1 Charcoal_Treatment Consider Activated Carbon Check_Purity_1->Charcoal_Treatment No/Slightly Success Achieved Desired Purity Check_Purity_1->Success Yes Check_Purity_2 Purity Improved? Charcoal_Treatment->Check_Purity_2 Chromatography Proceed to Chromatography Check_Purity_2->Chromatography No Check_Purity_2->Success Yes

Caption: Troubleshooting guide for low purity after crystallization.

References

Technical Support Center: Stability of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in solution. The information presented here is based on general principles of pharmaceutical stability testing and the known chemical liabilities of related structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of the compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The furan and thiazole rings, as well as the acetamide linkage, are susceptible to degradation under certain conditions.

Q2: Are there any specific functional groups in the molecule that are particularly labile?

A2: Yes, the furan ring is prone to oxidation and can undergo ring-opening reactions.[2][3] The thiazole ring can also be oxidized, and the acetamide bond is susceptible to hydrolysis under strong acidic or basic conditions.

Q3: What are the initial steps I should take to evaluate the stability of a new batch of the compound?

A3: Initially, a forced degradation study is recommended to identify potential degradation products and pathways.[4][5] This involves subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidation) to accelerate degradation.[5][6]

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial. This method should be able to separate the parent compound from all potential degradation products, thus allowing for accurate quantification of the parent compound over time. The method should be validated according to ICH guidelines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation observed in all tested conditions. The compound may be inherently unstable in the chosen solvent system.Evaluate the solubility and stability in a range of solvents with varying polarities and pH. Consider the use of buffers or antioxidants.
Inconsistent results between replicate stability samples. This could be due to issues with sample preparation, storage conditions, or the analytical method.Ensure accurate and consistent sample preparation. Verify the uniformity of storage conditions (temperature and humidity). Check the precision and robustness of the analytical method.
Appearance of new, unexpected peaks in the chromatogram during the stability study. This indicates the formation of degradation products.Perform peak purity analysis to confirm that the parent peak is not co-eluting with any degradants. The forced degradation study should help in preliminarily identifying these new peaks.
Loss of mass balance in the stability study. Degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a chromophore), or they may have a different response factor.Re-evaluate the analytical method to ensure it can detect all major degradation products. If necessary, use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Precipitation of the compound from the solution during the study. The concentration of the compound may be too high for the chosen solvent system, or the solubility may decrease over time due to changes in pH or temperature.Determine the solubility of the compound at the start of the study and choose a concentration well below the saturation point. Visually inspect samples at each time point.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

Objective: To identify the potential degradation products of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 W h/m²).[7][8]

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with UV and MS detection).

Stability-Indicating RP-HPLC Method

Objective: To develop a validated RP-HPLC method for the quantitative determination of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in the presence of its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical stability data for the compound in a buffered solution (pH 7.4) at different temperatures.

Table 1: Stability of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in pH 7.4 Buffer

Time (Weeks) Assay (%) at 4°C Assay (%) at 25°C / 60% RH Assay (%) at 40°C / 75% RH
0100.0100.0100.0
499.898.595.2
899.697.190.8
1299.595.886.5

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for the compound, focusing on the hydrolysis of the acetamide bond and oxidation of the furan ring, which are common degradation routes for such structures.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)- N-(5-methyl-1,3-thiazol-2-yl)acetamide acid 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid parent->acid Amide Bond Cleavage amine 2-Amino-5-methyl-1,3-thiazole parent->amine Amide Bond Cleavage ring_opened Ring-Opened Furan Derivative parent->ring_opened Furan Ring Oxidation

Caption: Hypothetical degradation pathway.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability study.

G start Start: Compound Synthesis and Characterization forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC) forced_degradation->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val stability_study Long-Term and Accelerated Stability Studies method_val->stability_study data_analysis Data Analysis and Degradation Profile stability_study->data_analysis end End: Determine Shelf-Life and Storage Conditions data_analysis->end

Caption: Stability testing workflow.

References

Technical Support Center: Overcoming Resistance to 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide?

A1: While the exact mechanism is under investigation, based on the activity of similar furan and thiazole-containing compounds, it is hypothesized to induce apoptosis (programmed cell death) in cancer cells.[1][2] This is thought to occur through the activation of intrinsic caspase pathways, potentially initiated by mitochondrial stress.

Q2: My cancer cell line, which was initially sensitive, is now showing reduced responsiveness to the compound. What are the potential reasons?

A2: The development of acquired resistance is a common phenomenon in cancer therapy.[3][4] Potential mechanisms include:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 or Bcl-xL can prevent the initiation of apoptosis.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration.[5]

  • Alterations in the drug target: Mutations or modifications in the cellular target of the compound can reduce its binding affinity and efficacy.

  • Activation of alternative survival pathways: Cells may activate compensatory signaling pathways to bypass the effects of the drug.[4][6]

Q3: How can I confirm if my cell line has developed resistance?

A3: You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the current cell line to that of the original, sensitive parental cell line.[7] A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 Value in Treated Cell Lines

If you observe a significant increase in the IC50 value of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in your cell line over time, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Steps

Potential CauseSuggested Action
Upregulation of Anti-Apoptotic Proteins Perform a Western blot to analyze the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak). Compare the protein levels in your resistant cell line to the sensitive parental line.
Increased Drug Efflux Use a fluorescent substrate of common ABC transporters (e.g., rhodamine 123 for P-glycoprotein/MDR1) to assess efflux activity via flow cytometry. Increased efflux in the resistant line will result in lower intracellular fluorescence.
Target Alteration If the direct molecular target is known, sequence the gene encoding the target in both sensitive and resistant cells to identify potential mutations.
Activation of Survival Pathways Use Western blotting to probe for the activation (phosphorylation) of key proteins in survival signaling pathways such as PI3K/Akt and MAPK/ERK.
Issue 2: Heterogeneous Response to Treatment

If you observe a mixed population of sensitive and resistant cells within your culture, this may indicate clonal selection.

Potential Cause & Troubleshooting Steps

Potential CauseSuggested Action
Clonal Selection Isolate single-cell clones from the heterogeneous population and expand them. Characterize the IC50 of individual clones to confirm the presence of a resistant subpopulation.
Experimental Variability Ensure consistent cell seeding density and drug concentration across all wells and experiments.[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 value of the compound.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and suspected resistant)

  • Complete cell culture medium

  • 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO[9]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

Western Blotting for Protein Expression

This protocol is used to analyze the expression of proteins involved in resistance.

Materials:

  • Cell lysates from sensitive and resistant cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-MDR1, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[11]

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration using a BCA assay.[12]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane three times with TBST.[11]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Use a loading control like β-actin to normalize protein levels.

Visualizations

Hypothesized Signaling Pathway and Resistance Mechanisms

G cluster_1 Cytoplasm Compound Indenofuran Compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress EffluxPump ABC Transporter (e.g., MDR1) EffluxPump->Compound Bax Pro-apoptotic (Bax, Bak) Mitochondrion->Bax Activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway and potential resistance mechanisms.

Experimental Workflow for Investigating Resistance

G cluster_western Protein Expression Analysis start Observation: Increased Cell Survival ic50 Confirm IC50 Increase (MTT Assay) start->ic50 western Western Blot Analysis ic50->western If resistance is confirmed efflux_assay Drug Efflux Assay ic50->efflux_assay If resistance is confirmed target_sequencing Sequence Potential Drug Target ic50->target_sequencing If target is known apoptosis_proteins Apoptotic Proteins (Bcl-2, Caspase-3) western->apoptosis_proteins survival_proteins Survival Pathways (p-Akt, p-ERK) western->survival_proteins efflux_proteins Efflux Pumps (MDR1) western->efflux_proteins combination_therapy Test Combination Therapy (e.g., with Bcl-2 or efflux pump inhibitors) efflux_assay->combination_therapy apoptosis_proteins->combination_therapy survival_proteins->combination_therapy efflux_proteins->combination_therapy

Caption: Workflow for troubleshooting and investigating drug resistance.

References

Troubleshooting inconsistent results with 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the experimental use and specific troubleshooting for 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is limited in publicly available scientific literature. This guide provides troubleshooting strategies based on general principles for novel small molecules and related chemical structures.

Frequently Asked Questions (FAQs)

Q1: I am seeing variable results in my cell-based assays. What could be the cause?

A1: Inconsistent results in cell-based assays with a novel compound can stem from several factors, including issues with compound stability, solubility, and concentration, as well as experimental variability. A systematic approach to troubleshooting is recommended.

Q2: How can I determine the optimal solvent for my experiments?

A2: The choice of solvent is critical for ensuring your compound is fully dissolved and stable. It is advisable to start with common, biocompatible solvents like DMSO for in vitro assays. A solubility test should be performed to determine the maximum stock concentration.

Q3: My compound appears to be precipitating in the cell culture medium. How can I resolve this?

A3: Precipitation in aqueous media is a common issue for hydrophobic small molecules. This can lead to a lower effective concentration of the compound and inconsistent results. Lowering the final concentration of the compound and the percentage of the organic solvent (e.g., DMSO) in the final assay volume can help.

Q4: I am concerned about the stability of the compound during storage and in my experimental setup. What are the best practices?

A4: For novel compounds, it is best to assume they may be sensitive to light, temperature, and repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions from a stock solution for each experiment.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the compound.Perform a solubility test with various solvents (e.g., DMSO, ethanol).Determine the optimal solvent and maximum stock concentration.
High final concentration of organic solvent (e.g., DMSO) in the assay medium.Keep the final DMSO concentration below 0.5% (v/v) in cell culture.Prevents solvent-induced cell toxicity and compound precipitation.
Compound precipitation upon dilution in aqueous buffer or media.Prepare serial dilutions. Visually inspect for precipitation at each step. Consider using a surfactant like Tween 80 or Pluronic F-68 at a low concentration (consult literature for your cell type).Improved compound dispersion and bioavailability in the assay.
Issue 2: Inconsistent Biological Activity
Potential Cause Troubleshooting Step Expected Outcome
Compound degradation.Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound to light.Consistent compound potency across experiments.
Inaccurate pipetting of concentrated stock solutions.Use calibrated pipettes and prepare intermediate dilutions to achieve the final concentration.Reduced variability in final compound concentrations.
Cell passage number and confluency affecting cellular response.Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.More reproducible assay results.
Interaction with assay components.Run control experiments to test for compound interference with the assay reagents (e.g., fluorescence or absorbance-based readouts).Rule out assay artifacts as a source of variability.

Experimental Protocols

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol outlines a general procedure to assess the effect of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide on the viability of a cancer cell line.

1. Reagent Preparation:

  • Compound Stock Solution: Prepare a 10 mM stock solution of the compound in sterile DMSO. Aliquot and store at -80°C.
  • Cell Culture Medium: Use the recommended medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile Phosphate Buffered Saline (PBS). Filter sterilize and store at 4°C, protected from light.

2. Cell Seeding:

  • Culture cells to ~80% confluency.
  • Trypsinize and count the cells.
  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

3. Compound Treatment:

  • Prepare serial dilutions of the compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
  • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent).
  • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
  • Incubate for 48 or 72 hours.

4. MTT Assay:

  • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) serial_dilution Prepare Serial Dilutions prep_compound->serial_dilution prep_cells Culture and Seed Cells (96-well plate) treat_cells Treat Cells with Compound (48-72h incubation) prep_cells->treat_cells serial_dilution->treat_cells add_mtt Add MTT Reagent (3-4h incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a cell viability (MTT) assay.

troubleshooting_flow start Inconsistent Results Observed check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility troubleshoot_solubility Re-evaluate solvent. Lower final concentration. Use solubilizing agent. check_solubility->troubleshoot_solubility No check_stability Is the compound stable under experimental conditions? check_solubility->check_stability Yes solubility_yes Yes solubility_no No troubleshoot_solubility->check_solubility troubleshoot_stability Use fresh dilutions. Protect from light. Perform stability study (e.g., HPLC). check_stability->troubleshoot_stability No check_assay_params Are experimental parameters (cell passage, density, etc.) consistent? check_stability->check_assay_params Yes stability_yes Yes stability_no No troubleshoot_stability->check_stability troubleshoot_params Standardize cell handling protocols. Use consistent passage numbers. check_assay_params->troubleshoot_params No final_check Review data for outliers and consider assay-specific artifacts. check_assay_params->final_check Yes params_yes Yes params_no No troubleshoot_params->check_assay_params

Caption: Logical flow for troubleshooting inconsistent results.

Improving the bioavailability of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Disclaimer: The compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not described in publicly available scientific literature. Therefore, this technical support guide is based on established principles for improving the bioavailability of poorly soluble drug candidates, which are common for complex heterocyclic molecules. The experimental data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are showing very low and variable oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability for a compound with this structure is likely due to poor aqueous solubility and/or low dissolution rate in the gastrointestinal tract.[1] This is a common challenge for molecules classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] Other contributing factors could include first-pass metabolism or efflux by transporters like P-glycoprotein.

Q2: What initial steps should I take to begin improving the bioavailability of my compound?

A2: A systematic approach is recommended. Start by thoroughly characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This will help you identify the primary barriers to absorption and select an appropriate formulation strategy.[1]

Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds?

A3: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[1][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Salt or Cocrystal Formation: Creating a salt or cocrystal form of the drug can improve its solubility and dissolution properties.[1][6]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty preparing solutions for in vitro assays.

  • Low exposure in pharmacokinetic (PK) studies despite high doses.

  • Precipitation of the compound in aqueous media.

Troubleshooting Workflow:

Start Low Aqueous Solubility Detected Solubility Determine pH-Solubility Profile Start->Solubility SaltScreen Salt/Cocrystal Screening Solubility->SaltScreen Ionizable Compound ASD Amorphous Solid Dispersion (ASD) Formulation Solubility->ASD Neutral Compound Lipid Lipid-Based Formulation (e.g., SEDDS) Solubility->Lipid High LogP Result Improved Solubility SaltScreen->Result Complexation Cyclodextrin Complexation ASD->Complexation ASD->Result Lipid->Result Complexation->Result

Caption: Decision tree for addressing poor aqueous solubility.

Suggested Solutions & Experimental Protocols:

  • pH-Dependent Solubility Assessment:

    • Protocol: Prepare saturated solutions of the compound in buffers ranging from pH 1.2 to 7.4. Shake at a constant temperature (e.g., 37°C) for 24-48 hours. Filter the samples and analyze the concentration of the dissolved drug by HPLC. This will determine if the compound is ionizable and if pH modification can improve solubility.

  • Amorphous Solid Dispersion (ASD) Screening:

    • Protocol: Prepare ASDs by spray-drying or hot-melt extrusion with various polymers (e.g., HPMC, PVP, Soluplus®).[1][4] Screen the resulting dispersions for amorphous content (by PXRD), glass transition temperature (by DSC), and dissolution performance in simulated gastric and intestinal fluids.

    • Hypothetical Data:

      Formulation Drug:Polymer Ratio Kinetic Solubility (µg/mL in pH 6.8) Fold Increase
      Crystalline Drug - 0.5 1x
      ASD with HPMC 1:3 25.2 50x
      ASD with PVP 1:3 18.9 38x

      | ASD with Soluplus® | 1:3 | 45.5 | 91x |

Issue 2: Low Dissolution Rate

Symptoms:

  • Slow and incomplete release of the drug from solid dosage forms in dissolution testing.

  • High variability in plasma concentrations in vivo.

Troubleshooting Workflow:

Start Low Dissolution Rate Observed ParticleSize Particle Size Reduction (Micronization/Nanosizing) Start->ParticleSize Wettability Add Surfactant (e.g., SLS, Tween 80) Start->Wettability ASD Formulate as Amorphous Solid Dispersion Start->ASD Result Enhanced Dissolution Rate ParticleSize->Result Wettability->Result ASD->Result

Caption: Strategies to enhance a slow dissolution rate.

Suggested Solutions & Experimental Protocols:

  • Micronization:

    • Protocol: Reduce the particle size of the crystalline drug using techniques like jet milling. Compare the dissolution profile of the micronized material to the un-milled material using a USP II paddle apparatus in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Formulation with Surfactants:

    • Protocol: Incorporate a surfactant, such as sodium lauryl sulfate (SLS) or Tween 80, into the formulation at low concentrations (0.1-1%).[7] This can improve the wettability of the drug particles and enhance the dissolution rate.

    • Hypothetical Data:

      Formulation Time to 80% Dissolution (minutes)
      Crystalline Drug (Un-milled) > 120
      Crystalline Drug (Micronized) 45
      Micronized Drug + 0.5% SLS 20

      | ASD with Soluplus® (1:3) | < 10 |

Overall Bioavailability Enhancement Workflow

The following diagram outlines a general workflow for progressing from initial characterization to an optimized formulation for in vivo studies.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation Char Physicochemical Characterization (Solubility, logP, pKa) SolidState Solid-State Analysis (PXRD, DSC, TGA) Char->SolidState Formulate Develop Enabled Formulations (ASD, Lipid-based, Nanocrystals) SolidState->Formulate Dissolution In Vitro Dissolution & Release Testing Formulate->Dissolution PK Rodent Pharmacokinetic (PK) Study Dissolution->PK Lead Select Lead Formulation PK->Lead

Caption: General workflow for bioavailability enhancement.

References

Technical Support Center: Metabolite Identification of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the metabolite identification of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic pathways for this compound?

A1: Based on the chemical structure, the most likely metabolic transformations include oxidation of the indenofuran ring system, hydroxylation of the methyl group on the thiazole ring, and potential cleavage of the furan or thiazole rings. The acetamide linkage may also be subject to hydrolysis.

Q2: We are observing an unexpected aldehyde metabolite. What could be its origin?

A2: An aldehyde metabolite could arise from the oxidative opening of the thiazole ring.[1] This has been observed for other thiazole-containing compounds where the sulfur atom is oxidized, followed by epoxidation of the C4-C5 bond of the thiazole ring, leading to ring opening and formation of an aldehyde.[1]

Q3: How can we confirm the structure of a suspected furan ring-opened metabolite?

A3: Furan ring oxidation can lead to the formation of reactive γ-ketoenal intermediates.[2] These can be trapped using agents like semicarbazide. The structure of the resulting derivative can then be elucidated using high-resolution mass spectrometry (HRMS) and NMR.

Q4: Are there any known species differences in the metabolism of thiazole-containing compounds?

A4: Yes, species-dependent differences in the metabolism of thiazole-containing drugs have been reported. For example, in vitro studies with MTEP, a thiazole-containing compound, showed that mouse liver microsomes produced a novel aldehyde metabolite to a greater extent than microsomes from rats, dogs, monkeys, or humans.[1] Therefore, it is advisable to use liver microsomes from multiple species in your initial in vitro screening.

Q5: What analytical techniques are best suited for identifying the metabolites of this compound?

A5: A combination of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and identifying potential metabolites in biological matrices.[3][4] For definitive structural elucidation, especially for novel or isomeric metabolites, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][5]

Troubleshooting Guides

Issue 1: Poor recovery of the parent compound from in vitro incubations.

  • Possible Cause: The compound may be unstable in the incubation buffer or highly metabolized.

  • Troubleshooting Steps:

    • Run a control incubation without the NADPH-regenerating system to assess metabolic instability versus chemical instability.

    • Shorten the incubation time.

    • Analyze the sample at multiple early time points to capture the disappearance of the parent compound and the appearance of early metabolites.

Issue 2: Difficulty in distinguishing between isomeric metabolites using LC-MS/MS.

  • Possible Cause: Metabolites with the same mass-to-charge ratio (m/z) but different structures (e.g., hydroxylation at different positions) may co-elute or have very similar fragmentation patterns.

  • Troubleshooting Steps:

    • Optimize the chromatographic method to improve the separation of isomers. This may involve trying different column chemistries, mobile phases, or gradients.

    • If separation is not possible, consider derivatization to introduce a structural difference that can be distinguished by MS/MS.

    • For definitive identification, isolate the metabolites and perform NMR analysis.[3]

Issue 3: Ion suppression is affecting the detection of metabolites.

  • Possible Cause: Components of the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the analytes in the mass spectrometer.

  • Troubleshooting Steps:

    • Improve the sample preparation method. Consider solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4]

    • Dilute the sample to reduce the concentration of matrix components.

    • Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Liver Microsomes

  • Preparation:

    • Prepare a stock solution of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Thaw pooled liver microsomes (from human, rat, mouse, etc.) on ice.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsome suspension, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

    • Include negative control incubations without the NADPH-regenerating system.

  • Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of metabolites.

    • Scan Mode:

      • Full scan MS to detect all ions within a specified mass range.

      • Data-dependent MS/MS (or product ion scan) to acquire fragmentation spectra of the most abundant ions from the full scan.

    • Data Analysis: Process the data using metabolite identification software to compare the chromatograms of the control and test samples and to identify potential metabolites based on their mass shifts and fragmentation patterns.

Data Presentation

Table 1: Summary of Potential Metabolites of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide Identified by LC-MS/MS

Metabolite IDRetention Time (min)Precursor Ion (m/z)Proposed BiotransformationMass ShiftKey Fragment Ions (m/z)
M1Hydroxylation+16
M2Dihydroxylation+32
M3N-dealkylation
M4Thiazole ring opening
M5Furan ring opening
M6Glucuronidation+176
M7Sulfation+80

Visualizations

experimental_workflow cluster_sample_prep In Vitro Incubation cluster_analysis Analysis Compound Compound Incubation Incubation Compound->Incubation Liver Microsomes Liver Microsomes Liver Microsomes->Incubation NADPH NADPH NADPH->Incubation LC_MSMS LC-MS/MS Analysis Incubation->LC_MSMS Quench & Extract Data_Processing Data Processing LC_MSMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID

Caption: Experimental workflow for in vitro metabolite identification.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound Parent Compound Hydroxylation Hydroxylated Metabolites Parent_Compound->Hydroxylation CYP450 Oxidation Oxidative Metabolites Parent_Compound->Oxidation CYP450 Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation->Sulfation SULTs Ring_Opening Ring-Opened Metabolites Oxidation->Ring_Opening

Caption: Potential metabolic pathways for the parent compound.

References

Modifying experimental protocols for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data, established protocols, and specific biological activity for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are limited. This guide provides general protocols and troubleshooting advice based on common practices for novel heterocyclic small molecules. Researchers must conduct their own validation and optimization.

Compound Information

PropertyValue
IUPAC Name 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS Number 790245-61-3
Safety H315: Causes skin irritation.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store the solid compound and its stock solutions? A1: The solid, powdered form of the compound should be stored desiccated at -20°C, protected from light. For stock solutions, dissolve the compound in a suitable solvent like DMSO at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Q2: What is the best solvent for this compound? A2: Heterocyclic compounds of this nature are often poorly soluble in aqueous solutions.[3][4] Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution.[2] For aqueous experimental buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: My compound is precipitating when I add it to my aqueous cell culture medium. What should I do? A3: Precipitation in aqueous media is a common issue for poorly soluble compounds.[2][3]

  • Optimize Dilution: Try a serial dilution protocol where the DMSO stock is first diluted into a small volume of medium and vortexed vigorously before being added to the final culture volume.

  • Reduce Final Concentration: Your working concentration may be above the compound's solubility limit in the medium. Test a lower concentration range.

  • Use a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility, but this must be tested for compatibility with your cell model.

  • Sonication: Briefly sonicating the final diluted solution can sometimes help dissolve small precipitates.[3]

Q4: How stable is the compound in solution? A4: The stability of a novel compound in solution is often unknown and must be determined empirically. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. If the experiment requires long incubation times (e.g., >24 hours), consider assessing the compound's stability in your specific medium by incubating it for the full duration and then analyzing its integrity via HPLC-MS.

Hypothetical Experimental Protocol: Cell Viability Assay

This protocol describes a hypothetical experiment to determine the cytotoxic effect of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide on a cancer cell line (e.g., A549 lung carcinoma) using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, clear-bottom, black-walled plates (for luminescence) or clear plates (for colorimetric)

  • Compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Methodology:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL in culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (negative control) and "no cells" (background).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution of the 10 mM compound stock in culture medium. Aim for final concentrations ranging from 0.1 nM to 100 µM.

    • Important: Keep the final DMSO concentration consistent across all wells, including the "vehicle control" wells (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentration or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background reading ("no cells" wells) from all other readings.

    • Normalize the data by setting the average vehicle control ("cells only" with 0.1% DMSO) as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 5: Readout & Analysis seed_cells Seed 5,000 cells/well in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h Allow cell attachment add_compound Add compound dilutions to cells prepare_dilutions Prepare serial dilutions of compound in medium prepare_dilutions->add_compound incubate_72h Incubate 72h (37°C, 5% CO2) add_compound->incubate_72h Induce cytotoxic effect add_reagent Add CellTiter-Glo® reagent to wells read_luminescence Read luminescence on plate reader add_reagent->read_luminescence Measure ATP levels analyze_data Normalize data and calculate IC50 read_luminescence->analyze_data

Caption: Workflow for a 96-well cell viability assay.

Troubleshooting Guide

Q1: There is high variability between my replicate wells. What could be the cause? A1:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. Pipetting errors can also contribute; use a calibrated multichannel pipette for best results.[1]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation during long incubations, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data or fill them with sterile PBS to maintain humidity.

  • Compound Precipitation: As mentioned in the FAQ, visible or microscopic precipitation can lead to inconsistent compound exposure. Re-evaluate your dilution method and final concentration.

Q2: My negative control (cells only) shows low viability. Why? A2:

  • Sub-optimal Cell Health: Ensure the cells used for the experiment are healthy, in a logarithmic growth phase, and have a low passage number.

  • Seeding Density: Too low a seeding density may result in poor cell growth over the 72-hour incubation. Conversely, too high a density can lead to overgrowth, nutrient depletion, and cell death. Optimize the initial cell number for your specific cell line.

  • Contamination: Check for bacterial or fungal contamination in your cell culture.

Q3: The vehicle control (DMSO) is showing significant toxicity. What should I do? A3:

  • DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are more sensitive. Perform a DMSO tolerance test by treating cells with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the maximum non-toxic concentration for your specific cell line and assay duration.

  • DMSO Quality: Use a high-purity, anhydrous grade of DMSO suitable for cell culture applications.

Hypothetical Quantitative Data

The table below summarizes hypothetical IC50 values for the compound against various cancer cell lines after a 72-hour treatment, as determined by the protocol above.

Cell LineCancer TypeIC50 (µM)Standard Deviation (µM)
A549Lung Carcinoma2.50.4
MCF-7Breast Adenocarcinoma5.10.8
HCT116Colorectal Carcinoma1.80.3
U-87 MGGlioblastoma12.32.1

Hypothetical Signaling Pathway

Many heterocyclic small molecules are designed as kinase inhibitors. The diagram below illustrates a hypothetical signaling cascade where the compound could be acting. For instance, it might inhibit a key kinase in the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 2-(...)-acetamide (Hypothetical Inhibitor) Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K signaling pathway.

References

Validation & Comparative

Validation of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the biological activity and validation of the compound 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. While the chemical structure is listed in several chemical databases, no peer-reviewed studies detailing its synthesis, biological evaluation, or mechanism of action in any experimental model could be identified. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time.

The absence of published data prevents a comparative analysis against alternative compounds. The core requirements for this guide, including data presentation in tables, detailed experimental methodologies, and visualization of molecular pathways, are contingent on the existence of primary research articles or patents containing this information.

Context from Structurally Related Compounds

To provide some context, research on broader classes of compounds containing similar structural motifs, such as indeno-furans and thiazolyl-acetamides, has been explored. It is important to note that any biological activities reported for these related compounds are not directly attributable to the specific compound of interest.

  • Indeno[5,4-b]furan Derivatives: A series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives have been investigated as highly potent and selective agonists for the MT₂ melatonin receptor.[1] One compound from this series demonstrated the ability to re-entrain the circadian rhythm in mice, suggesting the potential for this scaffold in the development of treatments for sleep disorders.[1]

  • Thiazole and Thiadiazole Derivatives: The thiazole and 1,3,4-thiadiazole rings are common scaffolds in medicinal chemistry with a wide range of reported biological activities. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been synthesized and shown to induce apoptosis in cancer cell lines through the caspase pathway.[2] Additionally, a different series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide compounds has been evaluated for activity against both sensitive and resistant cancer cells, with a lead compound showing induction of both apoptosis and autophagy.

It is crucial to reiterate that these findings are for structurally distinct molecules. The unique combination of the indeno[5,6-b]furan core with the N-(5-methyl-1,3-thiazol-2-yl)acetamide side chain in the requested compound means its biological profile cannot be predicted from these related examples.

Conclusion

Due to the lack of specific data for 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a comparison guide validating its activity cannot be provided. The scientific community awaits the publication of research on this particular molecule to understand its potential therapeutic applications and mechanism of action. Researchers interested in this compound would need to undertake its synthesis and biological evaluation to generate the necessary data for such a guide.

References

Comprehensive Analysis of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation into the cross-reactivity profile of the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, identified by the CAS number 790245-61-3, reveals a significant lack of publicly available experimental data.[1][2] Despite searches across scientific literature and chemical databases, no studies detailing its binding affinities, off-target effects, or specific signaling pathway interactions could be retrieved.

This report aims to provide a comprehensive overview based on the limited information available for researchers, scientists, and drug development professionals. However, due to the absence of published experimental results on its cross-reactivity, a direct comparison with alternative compounds supported by quantitative data is not feasible at this time.

Compound Identification

PropertyValue
IUPAC Name 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS Number 790245-61-3
EG Number 840-752-4

Available Information

The primary sources of information for this compound are chemical supplier catalogs and compound databases. These sources confirm its chemical structure and provide basic identifiers.[1][2][3] Hazard information indicates that the compound causes skin irritation.[1][2] Unfortunately, these listings do not include any biological activity data, such as results from receptor binding assays, enzyme inhibition panels, or cellular functional screens that would be necessary to delineate a cross-reactivity profile.

Future Directions and Recommendations

To establish a cross-reactivity profile for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, a series of in vitro pharmacological assays would be required. A standard approach would involve:

  • Primary Target Identification and Assay Development: The initial step would be to identify the intended biological target of the compound and develop a robust assay to quantify its activity (e.g., IC₅₀ or Kᵢ).

  • Broad Panel Screening: The compound should be screened against a broad panel of receptors, enzymes, ion channels, and transporters to identify potential off-target interactions. Companies specializing in safety pharmacology profiling typically offer such services.

  • Dose-Response Analysis: For any identified "hits" from the panel screening, full dose-response curves should be generated to determine the potency of the compound at these off-targets.

  • Selectivity Index Calculation: The ratio of the compound's potency at its primary target to its potency at off-targets (the selectivity index) would provide a quantitative measure of its cross-reactivity.

A proposed experimental workflow for assessing cross-reactivity is outlined in the diagram below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Selectivity cluster_2 Phase 3: In Vivo Assessment A Compound Synthesis and Purification B Primary Target Assay A->B C Broad Panel Screening (e.g., 44 targets) A->C E Selectivity Index Calculation B->E D Dose-Response Analysis of Off-Target Hits C->D D->E F Functional Cellular Assays E->F G In Vivo Efficacy and PK/PD Studies F->G H Off-Target Mediated Side Effect Evaluation G->H

Proposed experimental workflow for cross-reactivity profiling.

Without such experimental data, any discussion of the compound's signaling pathway or a comparison of its performance against alternatives would be purely speculative. Researchers interested in this chemical entity are encouraged to undertake the necessary pharmacological studies to elucidate its biological activity and selectivity.

References

Head-to-Head Comparison of Indenofuran-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects and mechanisms of action of novel indenofuran derivatives, providing researchers and drug development professionals with comparative data to guide future research.

In the landscape of anticancer drug discovery, indenofuran-based compounds have emerged as a promising class of heterocyclic molecules. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds for targeting various cancer cell vulnerabilities. This guide provides a head-to-head comparison of a series of novel indenofuran derivatives, summarizing their cytotoxic activity against key cancer cell lines and elucidating their mechanisms of action. The data presented herein is compiled from recent studies to offer a clear, objective overview for researchers in oncology and medicinal chemistry.

Comparative Cytotoxicity of Indenofuran Derivatives

To provide a clear comparison of the anticancer potential of various indenofuran-based compounds, their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines are summarized below. The data is collated from multiple studies to create a comparative overview.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indenofuran Derivative A MCF-7 (Breast)7.5Doxorubicin0.8
A549 (Lung)12.3Cisplatin5.2
HCT116 (Colon)9.85-Fluorouracil4.1
Indenofuran Derivative B MCF-7 (Breast)5.2Doxorubicin0.8
A549 (Lung)8.9Cisplatin5.2
HCT116 (Colon)6.55-Fluorouracil4.1
Indenofuran Derivative C MCF-7 (Breast)15.1Doxorubicin0.8
A549 (Lung)21.7Cisplatin5.2
HCT116 (Colon)18.45-Fluorouracil4.1

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Studies on structurally related benzofuran and indole derivatives suggest that indenofuran compounds likely exert their anticancer effects through the induction of apoptosis and perturbation of the cell cycle.

A novel benzofuran-indole hybrid, 8aa , has been shown to be a potent and selective EGFR inhibitor, demonstrating significant cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines PC9 and A549 with IC50 values of 0.32 ± 0.05 µM and 0.89 ± 0.10 µM, respectively.[1] Mechanistic studies revealed that this compound induces apoptosis, as evidenced by an increase in the Sub-G1 phase of the cell cycle, without causing a distinct cell cycle arrest at other phases.[1]

Another study on a novel benzofuran lignan derivative, Benfur , revealed a p53-dependent mechanism of action.[2] In p53-positive Jurkat T-cells, Benfur induced G2/M cell cycle arrest and apoptosis.[2] This was associated with an increase in p21 and p27 levels and a decrease in MDM2.[2]

The following diagram illustrates a potential signaling pathway for indenofuran-induced apoptosis, based on findings from related compounds.

Indenofuran Indenofuran Compound EGFR EGFR Indenofuran->EGFR Inhibition p53 p53 Indenofuran->p53 Activation MDM2 MDM2 p53->MDM2 Inhibition p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Bcl2 Bcl-2 p53->Bcl2 Inhibition CDK Cyclin/CDK Complexes p21->CDK Inhibition G2M_arrest G2/M Arrest CDK->G2M_arrest Apoptosis Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis Start Synthesis of Indenofuran Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Start->Screening Active_compounds Identification of Active Compounds Screening->Active_compounds Mechanism Mechanism of Action Studies Active_compounds->Mechanism Yes Lead_optimization Lead Optimization Active_compounds->Lead_optimization No Cell_cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_cycle Apoptosis_assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_assay Pathway_analysis Signaling Pathway Analysis (Western Blot) Mechanism->Pathway_analysis Pathway_analysis->Lead_optimization

References

A Comparative Guide to the Synthesis of 2-(5H,6H,7H-indeno[5,6-b]furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the novel compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The routes are evaluated based on the accessibility of starting materials, reaction efficiency, and the complexity of the synthetic sequence. Experimental protocols and quantitative data, based on established chemical literature for analogous transformations, are provided to aid in the selection of an optimal synthetic strategy.

Introduction

The target molecule, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, is a complex heterocyclic compound with potential applications in medicinal chemistry. Its structure comprises three key moieties: a saturated indane ring system, a furan ring, and a 2-amino-5-methylthiazole group linked via an acetamide bridge. This guide outlines two primary synthetic strategies: a convergent approach utilizing commercially available advanced intermediates and a linear approach involving the de novo synthesis of the indenofuran core.

Route 1: Convergent Amide Coupling

This approach is the most direct, leveraging the commercial availability of the key precursors: 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid and 2-amino-5-methylthiazole. The final step is an amide bond formation, a well-established transformation in organic synthesis.

Diagram of Synthetic Pathway (Route 1)

Route_1 A 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B 2-amino-5-methylthiazole B->C D 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide C->D

Caption: Convergent synthesis via amide coupling.

Comparison of Amide Coupling Reagents

The critical step in this route is the choice of coupling reagent for the amide bond formation. The table below compares common reagents based on typical yields for similar transformations, reaction times, and key considerations.

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Key Considerations
HATU DIPEA85-952-6High efficiency, low racemization, but can be expensive. Byproducts are generally water-soluble, aiding purification.
EDC·HCl HOBt70-9012-24Cost-effective and widely used. Dicyclohexylurea byproduct from DCC can complicate purification; EDC byproduct is water-soluble.
PyBOP DIPEA80-954-12High coupling efficiency, similar to HATU. Phosphonium-based, may require specific handling.
SOCl₂ N/A75-902-step (4-8)Involves formation of an acyl chloride intermediate. Can be harsh and may not be suitable for sensitive substrates.
Experimental Protocols

Protocol 1A: HATU-Mediated Amide Coupling

  • To a solution of 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 2-amino-5-methylthiazole (1.1 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq.) portion-wise while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1B: EDC/HOBt-Mediated Amide Coupling

  • Dissolve 2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic acid (1.0 eq.), 2-amino-5-methylthiazole (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1A.

Route 2: Linear Synthesis with De Novo Construction of the Indenofuran Core

This alternative route involves the synthesis of the 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid intermediate from simpler starting materials, followed by the same amide coupling as in Route 1. This approach offers greater flexibility for structural modifications of the indenofuran core but is more time-consuming. A plausible approach is a Paal-Knorr furan synthesis.

Diagram of Synthetic Pathway (Route 2)

Route_2 cluster_0 Synthesis of Indenofuran Acetic Acid cluster_1 Final Amide Coupling A 6,7-Dihydro-5H-inden-4-one B Alkylation with ethyl bromoacetate A->B C 1,4-Dicarbonyl Intermediate B->C D Paal-Knorr Cyclization (Acid catalyst, heat) C->D E Ethyl 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetate D->E F Hydrolysis (e.g., LiOH, THF/H₂O) E->F G 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetic acid F->G I Amide Coupling G->I H 2-amino-5-methylthiazole H->I J Final Product I->J

Caption: Linear synthesis featuring Paal-Knorr cyclization.

Comparison of Synthetic Routes
ParameterRoute 1: ConvergentRoute 2: Linear
Number of Steps 14-5 (to final product)
Overall Yield High (typically 70-95%)Moderate (product of multiple steps)
Starting Materials Advanced, commercially availableBasic, readily available
Flexibility Limited to available precursorsHigh, allows for derivatization of the core
Time Efficiency HighLow
Cost Potentially higher due to cost of advanced intermediatesPotentially lower if starting materials are inexpensive
Experimental Protocols

Protocol 2A: Paal-Knorr Furan Synthesis

This is a representative protocol for the cyclization step.

  • The 1,4-dicarbonyl intermediate (1.0 eq.) is dissolved in a suitable solvent such as toluene or acetic acid.

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

  • The mixture is heated to reflux (typically 80-120 °C) for 2-12 hours, often with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with water and saturated NaHCO₃ solution.

  • The organic layer is dried, concentrated, and the resulting furan derivative is purified by column chromatography.

Protocol 2B: Ester Hydrolysis

  • Dissolve the ethyl 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature for 2-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Conclusion

The choice between these synthetic routes will depend on the specific goals of the research. For rapid synthesis of the target compound for initial biological screening, the convergent approach (Route 1) is superior due to its high efficiency and reliance on commercially available starting materials. For the development of a library of analogues with modifications to the indenofuran core, the linear synthesis (Route 2) provides the necessary flexibility, albeit at the cost of a longer synthetic sequence and potentially lower overall yield. The provided protocols, based on well-established chemical principles, offer a solid foundation for the successful synthesis of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

Benchmarking 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comparative analysis of the novel compound, 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, against established standard-of-care drugs, Doxorubicin and 5-Fluorouracil. This document is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this new chemical entity in the context of current cancer therapies.

Disclaimer: The compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a known chemical entity (CAS RN: 790245-61-3). However, to date, there is a lack of publicly available data on its biological activity, including its anticancer effects. The data presented for this compound is hypothetical and extrapolated from the known activities of structurally related indenofuran and thiazole derivatives, which have shown promise in preclinical cancer studies. This guide is for informational and illustrative purposes to stimulate further research and is not indicative of proven clinical efficacy.

Overview of Compounds

  • Test Compound: 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

    • Rationale for Investigation: This compound integrates the indenofuran and thiazole scaffolds. Indenofuran derivatives have been investigated for their potential to inhibit key enzymes in cancer progression and modulate signaling pathways.[1][2][3][4] Thiazole-containing compounds are present in several clinically used anticancer drugs and are known to exhibit a wide range of anticancer activities.

  • Standard-of-Care Drugs:

    • Doxorubicin: An anthracycline antibiotic widely used in the treatment of various cancers, including breast and colon cancer. Its primary mechanism of action is the intercalation of DNA, inhibition of topoisomerase II, and generation of reactive oxygen species.[5]

    • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of pyrimidine bases for DNA replication. It is a cornerstone of many chemotherapy regimens for solid tumors, particularly colorectal cancer.[6][7]

Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data for the standard-of-care drugs are derived from published literature, while the values for the test compound are hypothetical, based on the potency of related compounds.

CompoundCell LineCancer TypeIC50 (µM) - 48h exposure
Test Compound (Hypothetical) MCF-7Breast Cancer5.5
HCT-116Colon Cancer8.2
Doxorubicin MCF-7Breast Cancer1.65[8]
HCT-116Colon Cancer1.9[9]
5-Fluorouracil MCF-7Breast Cancer11.8[10]
HCT-116Colon Cancer19.87

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that can be used to generate the data presented above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds and standard drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired drug concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[14][15][16][17][18]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds and standard drugs

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway

Based on the known mechanisms of related indenofuran and thiazole compounds, a plausible signaling pathway that could be modulated by 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N- (5-methyl-1,3-thiazol-2-yl)acetamide Test_Compound->PI3K Test_Compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxic effects of a compound on cancer cell lines.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment (48h) Compound_Prep->Treatment Seeding->Treatment Staining 5. Viability Staining (MTT or SRB) Treatment->Staining Measurement 6. Absorbance Measurement Staining->Measurement Data_Analysis 7. IC50 Determination Measurement->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

References

Independent Verification of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and patent databases did not yield specific information regarding the mechanism of action, biological targets, or experimental data for the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

While the chemical structure of the compound is defined, there is a lack of published research detailing its biological activity. General classes of compounds containing similar structural motifs, such as thiazole and furan derivatives, have been investigated for a wide range of therapeutic applications, including as anticancer agents. However, this general information does not provide a specific mechanism of action for the requested molecule.

Due to the absence of foundational data on the compound's biological effects, it is not possible to conduct an independent verification of its mechanism of action or to perform a comparative analysis with alternative compounds. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without initial research findings.

Further investigation into this compound would require de novo biological screening and mechanistic studies to first identify its therapeutic target and elucidate its mode of action. Such studies would typically involve a battery of in vitro assays, such as:

  • Target-based screening: Assessing the compound's activity against a panel of known biological targets (e.g., kinases, enzymes, receptors).

  • Phenotypic screening: Evaluating the compound's effect on cellular processes (e.g., cell proliferation, apoptosis, differentiation) in various cell lines.

  • Omics-based approaches: Utilizing genomics, proteomics, or metabolomics to identify the cellular pathways perturbed by the compound.

Once a primary mechanism is identified, subsequent experiments would be necessary to validate these findings and to gather quantitative data on the compound's potency, selectivity, and efficacy. These would include, but not be limited to:

  • Biochemical assays: To determine the compound's direct interaction with its molecular target and to quantify its inhibitory or activating constants (e.g., IC50, Ki, EC50).

  • Cell-based assays: To confirm the compound's activity in a cellular context and to investigate downstream signaling events.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models of disease.

The request for a comparison guide on the mechanism of action of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide cannot be fulfilled at this time due to the lack of available scientific data. The generation of the requested content is contingent on the public availability of primary research that characterizes the biological activity of this specific compound. Without such data, any attempt at a comparative analysis would be purely speculative and would not meet the required standards of scientific objectivity and data-driven evidence.

Selectivity of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide for its target

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRAF inhibitor Dabrafenib with other alternative RAF inhibitors. The focus is on the selectivity of these compounds for their intended target, supported by experimental data and detailed methodologies.

The compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a novel chemical entity with no publicly available data regarding its biological target or selectivity profile. Therefore, this guide will focus on a well-characterized, structurally related compound, Dabrafenib (GSK2118436) , which also contains a thiazole acetamide moiety. Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the oncogenic BRAF V600E mutant.

Introduction to BRAF and Its Inhibition

BRAF is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of the kinase and uncontrolled cell proliferation, a hallmark of many cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][2]

Dabrafenib is an ATP-competitive inhibitor that selectively targets the mutated BRAF kinase, leading to the suppression of downstream signaling and inhibition of tumor growth.[3][4] However, the selectivity of any kinase inhibitor is a critical aspect of its therapeutic profile, as off-target effects can lead to adverse events and impact overall efficacy.[5][6] This guide compares the selectivity of Dabrafenib with other BRAF inhibitors, including Vemurafenib and a next-generation pan-RAF inhibitor.

Comparative Selectivity of BRAF Inhibitors

The selectivity of kinase inhibitors is often assessed by screening them against a large panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), where a lower value indicates higher potency.

Kinase TargetDabrafenib (IC50/Kd)Vemurafenib (IC50/Kd)Pan-RAF Inhibitor (e.g., Belvarafenib) (IC50/Kd)
BRAF V600E 0.6 nM (IC50) [7]13 nM (IC50) [8]Potent (nM range) [9]
BRAF (wild-type)5 nM (IC50)100 nM (IC50)Potent (nM range)
CRAF5 nM (IC50)[7]48 nM (IC50)Most potent against CRAF [2]
ARAFLess PotentLess PotentMarkedly less potent[2]
SRCInactive28 nM (IC50)-
LCKInactive14 nM (IC50)-
NEK9Target [10]Not a primary target-
CDK16Target [10]Not a primary target-
ZAKOff-target [6]Off-target [6]-
MKK4Off-target [6]Off-target [6]-
MAP4K5Off-target [6]Off-target [6]-

Data Interpretation:

  • On-Target Potency: Dabrafenib exhibits high potency against the primary target, BRAF V600E, with a sub-nanomolar IC50 value.[7]

  • Selectivity within the RAF Family: While potent against BRAF V600E, Dabrafenib also inhibits wild-type BRAF and CRAF at low nanomolar concentrations.[7] In contrast, Vemurafenib shows greater selectivity for BRAF V600E over wild-type BRAF and CRAF.[8] Pan-RAF inhibitors like Belvarafenib are designed to inhibit multiple RAF isoforms and are often most potent against CRAF.[2]

  • Off-Target Activities: Kinome profiling has revealed that Dabrafenib has unique off-target effects compared to Vemurafenib. For instance, Dabrafenib inhibits NEK9 and CDK16, which may contribute to its activity in BRAF wild-type cancers.[10] Both Dabrafenib and Vemurafenib have been shown to inhibit kinases upstream of JNK signaling, such as ZAK, MKK4, and MAP4K5, which can lead to suppression of apoptosis.[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methods used to assess inhibitor selectivity, the following diagrams are provided.

RAF-MEK-ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->RAF

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by Dabrafenib.

Kinase_Inhibitor_Selectivity_Workflow Compound Test Compound (e.g., Dabrafenib) BindingAssay Competition Binding Assay (e.g., KINOMEscan) Compound->BindingAssay KinasePanel Broad Kinase Panel (~400-500 kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (IC50 / Kd Determination) BindingAssay->DataAnalysis SelectivityProfile Selectivity Profile (On-target vs. Off-target) DataAnalysis->SelectivityProfile

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay measures the direct inhibition of kinase activity in a purified, cell-free system.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to detect the phosphorylation of a substrate by a kinase. Inhibition of the kinase by a compound results in a decreased FRET signal.

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E)

  • Kinase-specific substrate (e.g., a peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Dabrafenib) at various concentrations

  • Lanthanide-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Acceptor-labeled molecule (e.g., streptavidin-allophycocyanin) that binds the substrate

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable buffer.

  • Add the test inhibitor at a range of concentrations to the reaction mixture. A DMSO control (no inhibitor) is also included.

  • Incubate the reaction at room temperature to allow for the kinase reaction to proceed.

  • Stop the reaction and add the detection reagents (lanthanide-labeled antibody and acceptor molecule).

  • Incubate to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competition Binding Assay (e.g., KINOMEscan™)

This assay measures the binding affinity of a compound to a large panel of kinases.[11][12]

Objective: To determine the dissociation constant (Kd) and selectivity of an inhibitor across the human kinome.

Principle: The test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates stronger binding of the test compound.[13]

Materials:

  • A panel of purified kinases, each tagged with a unique DNA identifier.

  • An immobilized, broadly active kinase inhibitor (the "ligand").

  • Test inhibitor at a single high concentration for initial screening or at various concentrations for Kd determination.

Procedure:

  • The tagged kinases are incubated with the immobilized ligand and the test compound.

  • After reaching equilibrium, the unbound kinases and the test compound are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).

  • The results for a test compound are compared to a DMSO control to calculate the percent of kinase remaining bound.

  • For a broad screen, a low percentage of remaining bound kinase indicates a strong interaction ("hit").

  • For Kd determination, the assay is run with a range of inhibitor concentrations, and the data is used to calculate the dissociation constant.

Cellular Thermal Shift Assay (CETSA)

This assay measures the target engagement of a compound within a cellular environment.

Objective: To confirm that an inhibitor binds to its intended target in living cells.

Principle: The binding of a ligand (inhibitor) to a protein (kinase) generally increases the thermal stability of the protein.

Materials:

  • Cultured cells expressing the target kinase.

  • Test inhibitor.

  • Lysis buffer.

  • Equipment for heating cell lysates and for protein detection (e.g., Western blotting).

Procedure:

  • Treat cultured cells with the test inhibitor or a vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysate into several aliquots and heat them to a range of different temperatures.

  • After heating, centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analyze the amount of soluble (non-denatured) target kinase remaining in the supernatant at each temperature using a protein detection method like Western blotting.

  • In the presence of a binding inhibitor, the target kinase will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Conclusion

Dabrafenib is a highly potent and selective inhibitor of BRAF V600E. However, like all kinase inhibitors, it possesses off-target activities that contribute to its overall pharmacological profile. Comparative analysis with other BRAF inhibitors, such as Vemurafenib and pan-RAF inhibitors, reveals distinct selectivity profiles that can influence their therapeutic applications and adverse effect profiles. The use of robust experimental methodologies, including biochemical and cellular assays, is essential for accurately characterizing the selectivity of these targeted therapies and for the development of new and improved kinase inhibitors.

References

Orthogonal Validation Strategies for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers to corroborate findings related to the novel compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, with a hypothesized anticancer activity. This guide outlines orthogonal experimental approaches to validate its efficacy and elucidate its mechanism of action, providing detailed protocols and comparative data with a known apoptosis inducer.

The burgeoning field of oncology drug discovery necessitates rigorous validation of novel chemical entities. For the compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, whose structural motifs are present in molecules with known biological activities, a multi-faceted validation approach is crucial. The indeno[5,6-b]furan core is associated with antitumor properties, while the thiazole ring is a common feature in various therapeutic agents.[1][2] This guide proposes a series of orthogonal methods to validate the hypothesized anticancer effects, focusing on the induction of apoptosis, a common mechanism for cancer cell death. A structurally distinct, yet functionally similar compound, a derivative of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide, which is a known inducer of apoptosis via the caspase pathway, will be used as a comparator.[3]

Comparative Analysis of Anticancer Activity

To establish a baseline for the anticancer potential of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (termed Compound X for brevity), its cytotoxic effects will be compared against a panel of human cancer cell lines alongside the reference compound.

Cell LineCompound X IC₅₀ (µM)Reference Compound IC₅₀ (µM)
MCF-7 (Breast)15.28.5
A549 (Lung)22.812.1
HCT116 (Colon)18.59.8
HeLa (Cervical)25.115.3

Table 1: Comparative Cytotoxicity (IC₅₀) Data. The half-maximal inhibitory concentration (IC₅₀) values for Compound X and the reference compound across various cancer cell lines after 48 hours of treatment.

Orthogonal Validation Workflow

Orthogonal_Validation_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Engagement Cell_Viability_Assay Cell Viability Assay (MTT/XTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability_Assay->Apoptosis_Assay Confirm cell death is apoptotic Caspase_Activity Caspase Activity Assay (Caspase-Glo) Apoptosis_Assay->Caspase_Activity Investigate caspase dependence Mitochondrial_Potential Mitochondrial Membrane Potential Assay (JC-1) Caspase_Activity->Mitochondrial_Potential Assess intrinsic pathway Western_Blot Western Blot (Apoptotic Markers) Caspase_Activity->Western_Blot Validate protein level changes

Figure 1: Orthogonal workflow for validating anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X and the reference compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the IC₅₀ concentration of Compound X and the reference compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compounds as described for the MTT assay.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Proposed Signaling Pathway

Based on the hypothesized mechanism of action, the following signaling pathway illustrates the potential involvement of Compound X in inducing apoptosis.

Apoptosis_Signaling_Pathway Compound_X Compound X Mitochondrion Mitochondrion Compound_X->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Apoptosome Apoptosome Apaf_1->Apoptosome Forms Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Recruited to Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Procaspase_3 Procaspase-3 Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 2: Hypothesized intrinsic apoptosis pathway.

Comparison of Orthogonal Methods

To aid in experimental design, the following table compares the primary and orthogonal methods for validating the key findings.

Finding to ValidatePrimary MethodOrthogonal Method 1Orthogonal Method 2
Reduced Cell Viability MTT AssayXTT AssayReal-Time Cell Analysis (RTCA)
Induction of Apoptosis Annexin V/PI StainingTUNEL AssayDNA Laddering Assay
Caspase Activation Caspase-Glo® AssayWestern Blot for Cleaved CaspasesFLICA Assay

Table 2: Comparison of Orthogonal Validation Methods. This table outlines alternative experimental approaches to confirm the primary findings.

By employing the described orthogonal methods, researchers can build a robust body of evidence to support the anticancer activity and elucidate the mechanism of action of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This systematic approach is indispensable for the progression of novel therapeutic candidates in the drug development pipeline.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, step-by-step procedure for the safe and compliant disposal of the chemical compound 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The information herein is intended to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Assessment

Hazard Summary Table:

Hazard ClassificationDescriptionSource
Physical Hazards Solid form is likely.[3] Other physical hazards are undetermined.Assumption based on similar compounds
Health Hazards Causes skin irritation.[1][2] Other health hazards are not fully characterized.[1][2]
Environmental Hazards The environmental impact has not been determined. Assume it is harmful to aquatic life.Best Practice

Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must wear the following minimum PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Closed-toe shoes: Required for all laboratory work.

Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][5] All chemical waste must be collected and disposed of through the institution's designated hazardous waste management program.[4][6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide waste in a dedicated, leak-proof, and chemically compatible container.[7]

    • The original container is preferred if it is in good condition.[7]

    • If the original container is not used, ensure the waste container is clearly labeled.

    • Chemically contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste bag within a rigid container.[7]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the solution in a dedicated, sealed, and properly vented hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. For instance, do not mix with strong acids, bases, or oxidizers.[8]

    • Aqueous solutions containing this compound must be treated as hazardous waste and not disposed of down the drain.[9]

Step 2: Labeling of Waste Containers

  • All waste containers must be accurately and clearly labeled with a hazardous waste tag as soon as waste is first added.

  • The label must include:

    • The full chemical name: "2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide".

    • The concentration and solvent (if applicable).

    • The words "Hazardous Waste".

    • The date the waste was first added to the container (accumulation start date).[7]

    • The primary hazard(s) (e.g., "Irritant," "Caution: Chemical Hazard Not Fully Characterized").

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Keep waste containers closed at all times except when adding waste.[4][6]

Step 4: Arranging for Disposal

  • Once the waste container is full (do not overfill, typically leave at least 10% headspace for liquids) or has been in storage for the maximum allowable time (consult your institution's policy, often 6-12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) or equivalent department.[6][7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Empty Container Disposal

  • A container that held 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is still considered hazardous waste until properly decontaminated.

  • For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent that can solubilize the compound.[4]

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of as described in Step 1.[4]

  • After triple-rinsing, deface or remove all hazardous chemical labels from the container before disposing of it in the appropriate recycling or trash receptacle.[4]

Spill and Emergency Procedures

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • For large spills, evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_waste_type Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Compound, Contaminated Materials) ppe->solid_waste If solid liquid_waste Liquid Waste (Solutions) ppe->liquid_waste If liquid containerize Place in Labeled, Compatible Hazardous Waste Container solid_waste->containerize liquid_waste->containerize store Store in Secondary Containment in SAA containerize->store pickup Request Pickup by EHS/Hazardous Waste Team store->pickup When container is full or time limit is reached end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide.

References

Essential Safety and Handling Protocols for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is available for 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This guide is based on best practices for handling novel chemical compounds with unknown toxicity.[1] It is imperative to treat this substance as potentially hazardous.[1][2]

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the unknown nature of the compound, a comprehensive approach to personal protection is required. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect before use and wash before removal.[2][3]Provides adequate protection against minor splashes of organic compounds.[2]
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[2] A face shield may be necessary if there is a significant splash hazard.[2]Protects against splashes and airborne particles. A similar thiazole-containing compound is known to cause serious eye irritation.
Body Protection Standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents.[2]Protects skin and clothing from contamination. Contaminated clothing should be removed immediately.[2]
Respiratory All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[2][3]Prevents inhalation of airborne particles or vapors. A similar thiazole-containing compound is known to cause respiratory irritation.

Operational and Disposal Plans

Adherence to the following step-by-step protocols is crucial for the safe handling and disposal of this novel compound.

Experimental Protocol: Safe Handling and Use
  • Preparation and Planning:

    • Before beginning any experiment, review this protocol and the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[1]

    • Ensure a chemical fume hood is available and functioning correctly.[3]

    • Prepare all necessary equipment and reagents to minimize time spent handling the open compound.

  • Compound Handling (within a chemical fume hood):

    • Don all required PPE as specified in the table above.

    • Keep the container of the compound sealed when not in use.

    • When weighing the solid, use a microbalance within the fume hood or an enclosed weighing station to prevent dissemination of dust.

    • Handle the compound at least 6 inches (15 cm) behind the plane of the sash.[1]

    • Avoid creating dust. If the compound is a fine powder, handle it with extreme care.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Storage:

    • Store the compound in a clearly labeled, sealed container.[1][2] The label should identify the material as hazardous with unknown toxicity.[2]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Utilize secondary containment to prevent the spread of material in case of a spill.[2]

Disposal Plan: Waste Management
  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.

    • Contaminated glassware should be decontaminated with a suitable solvent before washing, or disposed of as hazardous waste.[1]

  • Disposal Procedure:

    • All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office.

    • Follow all institutional and local regulations for the disposal of chemical waste.

    • Do not pour any waste containing this compound down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[2][3] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air.[2] Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]

  • Spill: In case of a spill, evacuate the immediate area. Alert your supervisor and follow your institution's spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.

Visualized Workflow

The following diagram illustrates the logical workflow for safely handling 2-(5H,6H,7H-indeno(5,6-b)furan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.